RS 45041-190 hydrochloride
描述
属性
IUPAC Name |
4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11;/h1-3H,4-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJNVYEPVATQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of RS 45041-190 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 45041-190 hydrochloride is a potent and highly selective synthetic ligand for the imidazoline (B1206853) I2 receptor, demonstrating high affinity for this site across multiple species. Its mechanism of action is primarily centered on its interaction with the I2 receptor, which is understood to be an allosteric modulatory site on monoamine oxidase (MAO) enzymes located on the outer mitochondrial membrane. This interaction leads to the inhibition of MAO-A with moderate potency. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Imidazoline receptors are a class of non-adrenergic binding sites that have garnered significant interest in drug discovery for their potential roles in various physiological processes. These receptors are broadly classified into three main subtypes: I1, I2, and I3. This compound has emerged as a critical pharmacological tool for the study of I2 imidazoline receptors due to its high binding affinity and selectivity. Understanding its mechanism of action is crucial for elucidating the physiological and pathological roles of I2 receptors and for the development of novel therapeutics targeting this system.
Primary Mechanism of Action: I2 Imidazoline Receptor Binding
The core mechanism of action of this compound is its high-affinity binding to the I2 imidazoline receptor. This binding has been characterized in various tissues and species, consistently demonstrating the compound's potency and selectivity.
Quantitative Binding Affinity Data
The binding affinity of this compound for the I2 imidazoline receptor has been determined through radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Species | Tissue | Radioligand | pKi (Mean ± SEM) |
| Rat | Kidney | [3H]-Idazoxan | 8.66 ± 0.09[1][2] |
| Rabbit | Kidney | [3H]-Idazoxan | 9.37 ± 0.07[1][2] |
| Dog | Kidney | [3H]-Idazoxan | 9.32 ± 0.18[1][2] |
| Baboon | Kidney | [3H]-Idazoxan | 8.85 ± 0.12[1][2] |
Experimental Protocol: Radioligand Binding Assay for I2 Imidazoline Receptors
The following provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for I2 imidazoline receptors.
Objective: To determine the inhibition constant (Ki) of this compound for the I2 imidazoline receptor.
Materials:
-
Tissue homogenates (e.g., rat kidney membranes) expressing I2 imidazoline receptors.
-
Radioligand: [3H]-Idazoxan or [3H]-RS-45041-190.
-
This compound (test compound).
-
Non-specific binding control (e.g., high concentration of a known I2 ligand like cirazoline (B1222771) or idazoxan).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Workflow:
Procedure:
-
Tissue Preparation: Homogenize the tissue (e.g., kidney) in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Idazoxan), and varying concentrations of this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled I2 ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Secondary Mechanism of Action: Inhibition of Monoamine Oxidase A (MAO-A)
This compound exhibits a secondary mechanism of action through the inhibition of monoamine oxidase A (MAO-A). This is consistent with the understanding that the I2 imidazoline receptor is an allosteric binding site on the MAO enzyme.
Quantitative Inhibitory Potency Data
The inhibitory potency of this compound against MAO-A and MAO-B has been determined in vitro. The data are presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration).
| Enzyme | pIC50 (in vitro) |
| Monoamine Oxidase A (MAO-A) | 6.12[2][3] |
| Monoamine Oxidase B (MAO-B) | 4.47[2][3] |
These results indicate that this compound is moderately potent as an inhibitor of MAO-A and significantly less potent against MAO-B.
Experimental Protocol: Monoamine Oxidase Inhibition Assay
The following outlines a common method for assessing the inhibitory activity of compounds against MAO-A.
Objective: To determine the IC50 value of this compound for the inhibition of MAO-A.
Materials:
-
Source of MAO-A enzyme (e.g., recombinant human MAO-A, liver mitochondria).
-
MAO-A substrate (e.g., kynuramine).
-
This compound (test inhibitor).
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Spectrophotometer or fluorometer.
Workflow:
Procedure:
-
Pre-incubation: Pre-incubate the MAO-A enzyme source with various concentrations of this compound in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine (B1673886).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Measurement: The oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline. The formation of this product can be continuously monitored by measuring the increase in absorbance at a specific wavelength (e.g., 316 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Signaling Pathway
The precise signaling pathway for I2 imidazoline receptors is not fully elucidated, as they are not typical G-protein coupled receptors. The prevailing evidence suggests that the I2 receptor is an allosteric modulatory site on monoamine oxidase, located on the outer mitochondrial membrane. Binding of a ligand, such as this compound, to this site is thought to induce a conformational change in the MAO enzyme, leading to its inhibition.
Selectivity Profile
This compound exhibits high selectivity for the I2 imidazoline receptor over other receptors, including α2-adrenoceptors, for which many other imidazoline ligands show affinity.
| Receptor/Site | Affinity (pKi) | Selectivity Ratio (vs. I2) |
| I2 Imidazoline Receptor (Rat Kidney) | 8.66 [1][2] | - |
| α2-Adrenoceptor (Rat Cerebral Cortex) | 5.7[1][2] | >1000-fold |
| Other Adrenoceptors | Low Affinity | >1000-fold[1][2] |
| Dopamine Receptors | Low Affinity | >1000-fold[1][2] |
| 5-Hydroxytryptamine (Serotonin) Receptors | Low Affinity | >1000-fold[1][2] |
| Muscarinic Receptors | Low Affinity | >1000-fold[1][2] |
Conclusion
This compound is a valuable pharmacological tool characterized by its high affinity and selectivity for the I2 imidazoline receptor. Its primary mechanism of action involves binding to this receptor, which functions as an allosteric modulatory site on monoamine oxidase, leading to the inhibition of MAO-A. This dual action makes it a subject of interest for investigating the roles of I2 receptors and MAO-A in various physiological and pathological conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate the downstream signaling consequences of I2 receptor modulation.
References
An In-depth Technical Guide to the I2 Imidazoline Receptor and the High-Affinity Ligand RS 45041-190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The I2 imidazoline (B1206853) receptor (I2-IR) represents a compelling and enigmatic target in modern pharmacology. Distinct from classical adrenergic and other neurotransmitter receptors, the I2-IR is implicated in a range of physiological and pathological processes, including analgesia for chronic pain, neuroprotection, and mood regulation.[1][2] Despite decades of research, the molecular identity of the I2-IR remains multifaceted and not fully elucidated, with evidence pointing towards a heterogeneous population of binding sites associated with proteins such as monoamine oxidase (MAO) and brain creatine (B1669601) kinase.[3][4] This complexity presents both challenges and opportunities for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of I2 imidazoline receptor function, with a particular focus on the selective, high-affinity ligand RS 45041-190 hydrochloride. We will delve into the available quantitative pharmacological data, detail relevant experimental protocols, and visualize the proposed signaling pathways and experimental workflows to equip researchers and drug development professionals with a thorough understanding of this promising therapeutic target.
The I2 Imidazoline Receptor: A Complex and Multifunctional Target
The I2 imidazoline receptor is a non-adrenergic binding site that recognizes ligands with an imidazoline or related chemical structure.[1] Unlike many classical receptors, the I2-IR is not a single protein but rather appears to be a heterogeneous family of binding sites located on various proteins.[4]
Key characteristics of the I2 imidazoline receptor include:
-
Heterogeneous Nature: The term "I2 receptor" encompasses multiple binding proteins. Two of the most well-characterized associations are with monoamine oxidase (MAO), particularly on the outer mitochondrial membrane, and brain-specific creatine kinase.[3][4] This heterogeneity may account for the diverse pharmacological effects observed with different I2 ligands.[1]
-
Subtypes: Based on differential affinity for the ligand amiloride, I2 receptors have been sub-classified into I2A and I2B subtypes.[1]
-
Physiological and Pathophysiological Roles: The I2-IR is implicated in a variety of physiological processes and disease states:
-
Pain Modulation: I2-IR ligands have demonstrated significant analgesic effects, particularly in models of chronic inflammatory and neuropathic pain.[1][2]
-
Neuroprotection: Activation of I2 receptors has been linked to neuroprotective effects in preclinical models of neurodegenerative diseases.[4]
-
Mood and Psychiatric Disorders: Alterations in I2-IR density have been observed in the brains of individuals with depression and other psychiatric conditions.[3]
-
Metabolic Regulation: I2 receptors are also being investigated for their potential role in metabolic disorders.[5]
-
Association with Monoamine Oxidase (MAO)
A significant portion of I2 imidazoline binding sites are located on the outer mitochondrial membrane and are associated with both MAO-A and MAO-B.[3] Ligands binding to these sites can allosterically modulate MAO activity, which in turn affects the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2] This interaction is believed to be a key mechanism underlying some of the pharmacological effects of I2 ligands, particularly in the context of pain and mood disorders.[1]
Association with Creatine Kinase
Research has also identified an I2 binding site on brain creatine kinase, an enzyme crucial for cellular energy homeostasis in neurons.[4][6] The functional consequences of ligand binding to this site are still under investigation but may relate to the neuroprotective and metabolic effects of I2 ligands.[6]
This compound: A Potent and Selective I2 Imidazoline Receptor Ligand
This compound is a highly selective and high-affinity ligand for the I2 imidazoline receptor.[7][8] Its chemical structure is 4-chloro-2-(imidazolin-2-yl)isoindoline hydrochloride. Due to its selectivity, RS 45041-190 serves as an invaluable research tool for probing the function and distribution of I2 receptors.[8] While its functional activity as an agonist or antagonist has not been definitively established, it has been shown to have in vivo effects, such as increasing food consumption in rats.[7]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and inhibitory potencies of this compound and other key I2 imidazoline receptor ligands.
Table 1: Binding Affinity (pKi) of this compound for I2 Imidazoline Receptors in Various Species
| Species | Tissue | pKi (mean ± SEM) | Reference |
| Rat | Kidney | 8.66 ± 0.09 | [7] |
| Rabbit | Kidney | 9.37 ± 0.07 | [7] |
| Dog | Kidney | 9.32 ± 0.18 | [7] |
| Baboon | Kidney | 8.85 ± 0.12 | [7] |
Table 2: In Vitro Inhibitory Potency (pIC50) of this compound against Monoamine Oxidase (MAO)
| Enzyme | pIC50 | Reference |
| MAO-A | 6.12 | [7] |
| MAO-B | 4.47 | [7] |
Table 3: Comparative Binding Affinities (Ki in nM) of Selected I2 Imidazoline Receptor Ligands
| Ligand | Ki (nM) for I2-IR | Receptor Source | Reference |
| RS 45041-190 | ~2.2 | Rat Kidney | [7] |
| Idazoxan | ~4.1 | Human Brain | [9] |
| 2-BFI | ~0.8 | Human Brain | [6] |
| BU224 | ~1.4 | Imidazoline I2 Binding Site | [10] |
| Cirazoline (B1222771) | ~1.3 | Human Brain | [9] |
| Clonidine | ~45.7 | Human Brain | [9] |
Note: Ki values are converted from pKi where necessary for comparison. Values should be interpreted with caution as experimental conditions may vary between studies.
Experimental Protocols
Radioligand Binding Assay for I2 Imidazoline Receptors
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the I2 imidazoline receptor using [3H]-idazoxan as the radioligand.
Materials:
-
Tissue Preparation: Whole brain or specific brain regions (e.g., cortex) from a suitable animal model (e.g., rat, rabbit).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [3H]-idazoxan (specific activity ~40-60 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled I2 ligand (e.g., 10 µM cirazoline or idazoxan).
-
Test Compounds: A range of concentrations of the compound of interest (e.g., this compound).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
To a series of test tubes or a 96-well plate, add:
-
Assay buffer.
-
A fixed concentration of [3H]-idazoxan (typically at or below its Kd, e.g., 2-5 nM).
-
For total binding, add vehicle.
-
For non-specific binding, add the non-specific binding control.
-
For competition assays, add varying concentrations of the test compound.
-
-
Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 250-500 µL.
-
Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the samples through the glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The signaling pathways of the I2 imidazoline receptor are not yet fully elucidated and are an active area of research. The following diagrams represent the current understanding and proposed mechanisms.
Caption: Proposed signaling pathways of I2 imidazoline receptor ligands.
Caption: Experimental workflow for an I2-IR radioligand binding assay.
Conclusion and Future Directions
The I2 imidazoline receptor remains a target of significant interest for the development of novel therapeutics, particularly for chronic pain and neurodegenerative disorders. The high-affinity and selective ligand, this compound, is a critical tool in the ongoing efforts to unravel the complexities of this receptor system. While significant progress has been made in identifying the heterogeneous nature of I2 binding sites and their association with key enzymes like MAO and creatine kinase, much remains to be discovered about the precise signaling mechanisms and the full spectrum of their physiological roles.
Future research should focus on:
-
Deconvoluting the Heterogeneity: Elucidating the specific functions of I2 binding sites on different proteins will be crucial for designing more targeted and effective drugs with fewer off-target effects.
-
Clarifying Signaling Pathways: A deeper understanding of the downstream signaling cascades initiated by I2 ligand binding is essential for rational drug design.
-
Determining Functional Activity: Definitive characterization of ligands like RS 45041-190 as agonists, antagonists, or allosteric modulators at each of the I2 binding sites will provide critical insights into their mechanisms of action.
The continued investigation of the I2 imidazoline receptor system holds great promise for the future of pharmacotherapy, offering the potential for new classes of drugs to address unmet medical needs in pain management, neuroprotection, and beyond.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. Neuroanatomical characterization of imidazoline I2 receptor agonist-induced antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Identification of an imidazoline binding protein: Creatine kinase and an imidazoline-2 binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazoline Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
The Selective I2 Imidazoline Ligand RS-45041-190 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RS-45041-190 hydrochloride, a potent and selective ligand for the I2 imidazoline (B1206853) receptor. This document collates critical quantitative data, details the experimental protocols used for its characterization, and visualizes key concepts through signaling pathway and workflow diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.
Core Concepts and Quantitative Data
RS-45041-190 hydrochloride (chemical name: 4-chloro-2-(imidazolin-2-yl)isoindoline) is a high-affinity ligand that demonstrates significant selectivity for the I2 imidazoline receptor over other receptor types, including α2-adrenoceptors.[1][2] Its primary mechanism of action is linked to the modulation of monoamine oxidase (MAO) activity, suggesting a therapeutic potential in neurological and metabolic disorders.[1][3]
Binding Affinity and Selectivity
The binding affinity of RS-45041-190 for I2 imidazoline receptors has been characterized across various species, consistently showing high affinity. The selectivity profile highlights its minimal interaction with α2-adrenoceptors and other major receptor families.
Table 1: Binding Affinity of RS-45041-190 for I2 Imidazoline Receptors
| Species | Tissue | Radioligand | pKi (Mean ± SEM) |
| Rat | Kidney | [³H]-Idazoxan | 8.66 ± 0.09 |
| Rabbit | Kidney | [³H]-Idazoxan | 9.37 ± 0.07 |
| Dog | Kidney | [³H]-Idazoxan | 9.32 ± 0.18 |
| Baboon | Kidney | [³H]-Idazoxan | 8.85 ± 0.12 |
Data sourced from Brown et al., 1995.[1][2]
Table 2: Selectivity Profile of RS-45041-190
| Receptor/Site | Tissue | pKi / pIC50 (Mean ± SEM) | Selectivity Ratio (vs. I2) |
| I2 Imidazoline Receptor | Rat Kidney | 8.66 ± 0.09 | - |
| α2-Adrenoceptor | Rat Cerebral Cortex | 5.7 ± 0.09 | ~912-fold |
| Monoamine Oxidase A (MAO-A) | in vitro | pIC50 = 6.12 | - |
| Monoamine Oxidase B (MAO-B) | in vitro | pIC50 = 4.47 | - |
| Other Receptors* | Various | Low Affinity | > 1000-fold |
*Other receptors include adrenoceptors, dopamine, 5-hydroxytryptamine, and muscarinic receptors.[1][2]
Experimental Protocols
The characterization of RS-45041-190 hydrochloride relies on standardized biochemical assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assay for I2 Imidazoline Receptors
This protocol outlines the determination of binding affinity (Ki) of RS-45041-190 for I2 imidazoline receptors using competitive displacement of a radiolabeled ligand.
Objective: To determine the affinity of the test compound (RS-45041-190) for I2 imidazoline receptors.
Materials:
-
Tissue Preparation: Rat kidney membranes (or other tissues expressing I2 receptors).
-
Radioligand: [³H]-Idazoxan.
-
Test Compound: RS-45041-190 hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled I2 ligand (e.g., idazoxan).
-
Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., rat kidney) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of the competing test compound.
-
Total Binding: Add membrane preparation, radioligand ([³H]-Idazoxan), and buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-labeled ligand.
-
Competition: Add membrane preparation, radioligand, and serial dilutions of RS-45041-190.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of RS-45041-190 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to determine the inhibitory potency (IC50) of RS-45041-190 on MAO-A and MAO-B activity.
Objective: To quantify the inhibition of MAO-A and MAO-B enzymes by RS-45041-190.
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues (e.g., rat liver).
-
Substrate: Kynuramine (B1673886) (a substrate for both MAO-A and MAO-B).
-
Test Compound: RS-45041-190 hydrochloride.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Detection Instrument: Spectrophotometer or fluorometer.
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution to wells containing either buffer (control), a positive control inhibitor, or various concentrations of RS-45041-190.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine) to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a strong acid or base.
-
Detection: The product of the kynuramine oxidation (4-hydroxyquinoline) can be measured spectrophotometrically or fluorometrically.
-
Data Analysis: Calculate the percentage of MAO activity for each concentration of RS-45041-190 relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of I2 imidazoline ligands and a typical experimental workflow for their characterization.
Caption: Putative signaling pathway for RS-45041-190 at the I2 imidazoline receptor.
Caption: Experimental workflow for characterizing a selective I2 imidazoline ligand.
Conclusion
RS-45041-190 hydrochloride stands out as a valuable research tool for investigating the physiological and pathological roles of I2 imidazoline receptors. Its high affinity and selectivity, coupled with its inhibitory action on monoamine oxidase, provide a solid foundation for further studies into its therapeutic potential. The data and protocols presented in this guide offer a comprehensive starting point for researchers aiming to explore the pharmacology of this and similar compounds.
References
Unveiling the Pharmacological Profile of RS 45041-190 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 45041-190 hydrochloride is a potent and highly selective ligand for the imidazoline (B1206853) I2 receptor, a class of receptors that has garnered significant interest for its potential therapeutic applications in a range of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of RS 45041-190, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of imidazoline receptors and the development of novel therapeutics targeting this system.
Core Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations, providing insights into its binding affinity, selectivity, and functional effects.
Table 1: In Vitro Receptor Binding Affinity of RS 45041-190
| Receptor/Tissue | Species | Radioligand | pKi (mean ± SEM) | Reference |
| I2 Imidazoline Receptor (Kidney) | Rat | [3H]-Idazoxan | 8.66 ± 0.09 | |
| I2 Imidazoline Receptor (Kidney) | Rabbit | [3H]-Idazoxan | 9.37 ± 0.07 | |
| I2 Imidazoline Receptor (Kidney) | Dog | [3H]-Idazoxan | 9.32 ± 0.18 | |
| I2 Imidazoline Receptor (Kidney) | Baboon | [3H]-Idazoxan | 8.85 ± 0.12 | |
| α2-Adrenoceptor (Cerebral Cortex) | Rat | [3H]-Idazoxan | 5.7 ± 0.09 |
Table 2: In Vitro Monoamine Oxidase (MAO) Inhibition by RS 45041-190
| Enzyme | pIC50 | Reference |
| MAO-A | 6.12 | |
| MAO-B | 4.47 |
Table 3: In Vivo Effects of RS 45041-190 in Rats
| Parameter | Dose and Route | Effect | Reference |
| Food Consumption | 10 and 25 mg/kg, i.p. | Significant increase up to 4 hours post-dosing | |
| Water Consumption | 10 mg/kg, i.p. | No significant effect | |
| Blood Pressure and Heart Rate | 0.001 to 3 mg/kg, i.v. | Small, transient effects |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard pharmacological assays and the information available from the primary literature.
Radioligand Binding Assays
These assays are fundamental to determining the affinity and selectivity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of RS 45041-190 for I2 imidazoline receptors and its selectivity against α2-adrenoceptors.
Methodology:
-
Tissue Preparation:
-
Kidneys or cerebral cortex are dissected from the appropriate species (rat, rabbit, dog, baboon).
-
Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of the radioligand ([3H]-idazoxan).
-
Increasing concentrations of the unlabeled test compound (RS 45041-190) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., idazoxan).
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO enzymes.
Objective: To determine the inhibitory potency (pIC50) of RS 45041-190 against MAO-A and MAO-B.
Methodology:
-
Enzyme Source:
-
Mitochondrial fractions rich in MAO-A and MAO-B are prepared from rat brain or liver homogenates.
-
-
Inhibition Assay:
-
The enzyme preparation is pre-incubated with various concentrations of RS 45041-190.
-
A specific substrate for either MAO-A (e.g., [14C]-5-hydroxytryptamine) or MAO-B (e.g., [14C]-phenylethylamine) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
-
Product Measurement:
-
The reaction is stopped, and the radioactive metabolic products are separated from the unreacted substrate using techniques like solvent extraction or chromatography.
-
The amount of product formed is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition of MAO activity is calculated for each concentration of RS 45041-190.
-
The pIC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Hyperphagia Model in Rats
This animal model is used to assess the effect of a compound on food intake.
Objective: To evaluate the effect of RS 45041-190 on food consumption in rats.
Methodology:
-
Animals:
-
Male rats of a specific strain (e.g., Sprague-Dawley) are used.
-
Animals are housed individually and acclimatized to the experimental conditions.
-
-
Drug Administration:
-
RS 45041-190 is dissolved in a suitable vehicle (e.g., saline).
-
The compound is administered via the intraperitoneal (i.p.) route at various doses.
-
A control group receives the vehicle only.
-
-
Measurement of Food Intake:
-
Pre-weighed food is provided to the rats immediately after drug administration.
-
Food consumption is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
-
Data Analysis:
-
The amount of food consumed by the drug-treated groups is compared to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed effects.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide visual representations of the proposed signaling pathway for I2 imidazoline receptors and the workflows of the key experimental protocols.
An In-depth Technical Guide on RS 45041-190 Hydrochloride and its Inhibition of Monoamine Oxidase A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RS 45041-190 hydrochloride, focusing on its inhibitory action on monoamine oxidase A (MAO-A). This document consolidates key quantitative data, details established experimental protocols for assessing MAO-A inhibition, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
This compound is a high-affinity ligand for I2 imidazoline (B1206853) receptors and exhibits selective inhibition of MAO-A over monoamine oxidase B (MAO-B). The key quantitative metrics for its binding and inhibitory activities are summarized in the tables below.
Table 1: Inhibitory Potency of this compound on Monoamine Oxidases [1]
| Enzyme | pIC50 | IC50 (nM) |
| Monoamine Oxidase A | 6.12 | 758.6 |
| Monoamine Oxidase B | 4.47 | 33884.4 |
The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Binding Affinity of this compound for I2 Imidazoline Receptors in Various Species [1]
| Species | Tissue | pKi | Ki (nM) |
| Rat | Kidney | 8.66 | 2.19 |
| Rabbit | Kidney | 9.37 | 0.43 |
| Dog | Kidney | 9.32 | 0.48 |
| Baboon | Kidney | 8.85 | 1.41 |
The pKi is the negative logarithm of the inhibition constant (Ki), representing the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.
Proposed Mechanism of Action: Allosteric Modulation of MAO-A
This compound's inhibitory effect on MAO-A is believed to be mediated through its high-affinity binding to I2 imidazoline receptors. These receptors are located on the outer mitochondrial membrane, in close proximity to MAO-A. The prevailing hypothesis suggests that I2 imidazoline receptors are allosteric binding sites on the MAO enzyme itself. Binding of this compound to the I2 site is thought to induce a conformational change in the MAO-A enzyme, thereby reducing its catalytic activity. However, it is important to note that some studies suggest I2-imidazoline receptors may be molecular species distinct from MAO.[2][3]
Experimental Protocols
While the original publication by Brown et al. (1995) does not provide a detailed experimental protocol for the MAO-A inhibition assay, the following is a representative methodology based on standard, widely used spectrophotometric assays for MAO-A activity utilizing kynuramine (B1673886) as a substrate. This method is consistent with the techniques available at the time of the original research.
In Vitro MAO-A Inhibition Assay (Spectrophotometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for monoamine oxidase A.
Principle: This assay measures the activity of MAO-A by monitoring the enzymatic conversion of the substrate kynuramine to 4-hydroxyquinoline (B1666331). The formation of 4-hydroxyquinoline is quantified by measuring the increase in absorbance at a specific wavelength (typically 316 nm). The inhibitory effect of this compound is determined by measuring the reduction in the rate of 4-hydroxyquinoline formation at various concentrations of the compound.
Materials:
-
Recombinant human or rat MAO-A enzyme
-
This compound
-
Kynuramine (substrate)
-
Clorgyline (a known selective MAO-A inhibitor, for use as a positive control)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of reading in the UV range
-
96-well UV-transparent microplates
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in phosphate buffer to achieve a range of desired final assay concentrations.
-
Prepare a stock solution of the positive control, clorgyline, in DMSO and create a similar serial dilution.
-
Prepare a working solution of kynuramine in phosphate buffer.
-
Dilute the MAO-A enzyme to the desired working concentration in phosphate buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Test wells: A small volume of the diluted this compound solutions.
-
Positive control wells: A small volume of the diluted clorgyline solutions.
-
Negative control (no inhibition) wells: An equivalent volume of buffer/DMSO.
-
Blank (no enzyme) wells: An equivalent volume of buffer/DMSO.
-
-
Add the diluted MAO-A enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 316 nm over a defined period (e.g., 20-30 minutes) in kinetic mode. The rate of absorbance increase is proportional to the MAO-A activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibition)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The pIC50 is then calculated as -log(IC50).
-
Conclusion
This compound demonstrates potent and selective inhibition of MAO-A, likely through an allosteric mechanism involving the I2 imidazoline receptor. The provided data and protocols offer a foundational understanding for researchers engaged in the study of MAO inhibitors and I2 imidazoline receptor ligands. Further investigation is warranted to fully elucidate the precise molecular interactions between this compound, the I2 imidazoline receptor, and the MAO-A enzyme.
References
- 1. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Appetite Modulation by RS 45041-190 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 45041-190 hydrochloride is a potent and selective high-affinity ligand for I2 imidazoline (B1206853) receptors. Preclinical in vivo studies have demonstrated a significant, dose-dependent effect on appetite, specifically an increase in food consumption, in rat models. This technical guide provides a comprehensive overview of the in vivo effects of this compound on appetite, presenting available quantitative data, detailing experimental methodologies, and exploring the potential underlying signaling pathways. The information is intended to support further research and drug development efforts targeting the I2 imidazoline receptor system for appetite modulation.
Introduction
The regulation of appetite is a complex physiological process involving a network of central and peripheral signals. The imidazoline receptor system, particularly the I2 subtype, has emerged as a potential modulator of feeding behavior. This compound has been instrumental in elucidating the role of these receptors. This compound exhibits high selectivity for I2 imidazoline receptors over α2-adrenoceptors, making it a valuable tool for investigating the specific functions of I2 receptor modulation. In vivo studies have revealed that administration of this compound leads to a significant increase in food intake in rats, suggesting a hyperphagic effect. This guide synthesizes the key findings from this research to provide a detailed understanding of its effects on appetite.
Quantitative Data on Food Intake
In vivo studies in rats have demonstrated that this compound significantly increases food consumption. The hyperphagic effect is dose-dependent and observed for up to four hours after intraperitoneal administration.
| Treatment Group | Dose (mg/kg, i.p.) | Observation Period | Change in Food Consumption | Reference |
| Vehicle Control | - | 4 hours | Baseline | [1] |
| RS 45041-190 | 10 | 4 hours | Significant Increase | [1] |
| RS 45041-190 | 25 | 4 hours | Significant Increase | [1] |
| Idazoxan (for comparison) | 10 | 4 hours | Increase | [1] |
Note: The precise quantitative values for food intake (e.g., in grams) were not available in the public domain at the time of this review. The information is based on the reported significant increase in food consumption.
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the in vivo effects of a compound on food intake in rats, based on standard methodologies in the field. This protocol is representative of the likely methods used in the studies of this compound.
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Age/Weight: Young adult, typically 200-250g at the start of the experiment.
-
Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
Drug Administration
-
Compound: this compound, dissolved in a suitable vehicle (e.g., sterile saline).
-
Doses: 10 mg/kg and 25 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Control Group: Administered the vehicle solution.
Food and Water Intake Measurement
-
Diet: Standard laboratory chow.
-
Measurement: Pre-weighed food is provided to the animals at the time of drug or vehicle administration. The amount of food consumed is measured at specific time points (e.g., 1, 2, and 4 hours post-injection) by weighing the remaining food and any spillage.
-
Water Intake: Water consumption is also monitored to assess for non-specific effects on fluid intake.
Experimental Workflow
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathway through which this compound exerts its hyperphagic effect is not yet fully elucidated. However, based on its high affinity for I2 imidazoline receptors, a hypothetical mechanism can be proposed.
I2 imidazoline receptors are known to be associated with monoamine oxidase (MAO) enzymes and are found in various brain regions, including the hypothalamus, which is a key area for appetite regulation. The interaction of RS 45041-190 with I2 receptors may modulate the activity of monoaminergic systems (e.g., norepinephrine, serotonin) within these hypothalamic circuits.
Additionally, I2 receptor ligands have been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis. Modulation of the HPA axis can impact feeding behavior. It is plausible that RS 45041-190, by binding to I2 receptors, initiates a signaling cascade that alters the release of neuropeptides and neurotransmitters involved in appetite control, ultimately leading to an increase in food intake.
Discussion and Future Directions
The available data strongly indicate that this compound is a potent stimulator of appetite in vivo, an effect likely mediated by its interaction with I2 imidazoline receptors. However, several key areas require further investigation:
-
Elucidation of the Signaling Pathway: A more detailed understanding of the downstream signaling cascade following I2 receptor activation is crucial. This includes identifying the specific second messengers, protein kinases, and downstream effector molecules involved.
-
Neuroanatomical Locus of Action: While the hypothalamus is a likely site of action, further studies are needed to pinpoint the specific nuclei and neuronal populations that mediate the hyperphagic effects of RS 45041-190.
-
Agonist versus Antagonist Activity: The exact nature of the interaction of RS 45041-190 with the I2 receptor (i.e., agonist or antagonist) in the context of appetite regulation needs to be definitively established.
Conclusion
This compound serves as a critical pharmacological tool for exploring the role of I2 imidazoline receptors in appetite control. The compound's ability to induce a significant and selective increase in food intake highlights the potential of this receptor system as a therapeutic target for conditions involving appetite dysregulation. Further research into its mechanism of action will be essential for the development of novel therapeutics targeting the I2 imidazoline receptor.
References
RS 45041-190 Hydrochloride: An In-Depth Technical Guide on its Interaction with I2 Imidazoline Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 45041-190 hydrochloride is a potent and highly selective ligand for the I2 imidazoline (B1206853) receptor, demonstrating high affinity in various species. Despite extensive binding characterization, its functional role as a definitive agonist or antagonist at the I2 receptor remains ambiguous in the scientific literature. This technical guide synthesizes the available quantitative data, details relevant experimental methodologies, and visually represents the current understanding of its molecular interactions and physiological effects. The compound also exhibits moderate inhibitory activity against monoamine oxidase A (MAO-A). Observed in vivo effects, such as the induction of hyperphagia in rats and hyperalgesia in a pain model, suggest a complex pharmacological profile that warrants further investigation to fully elucidate its mechanism of action.
Core Properties of this compound
This compound is a synthetic molecule recognized for its high-affinity and selective binding to I2 imidazoline receptors. While its precise functional activity at this receptor is not definitively established, it is consistently used as a research tool to probe the physiological and pathological roles of I2 receptors.
Agonist vs. Antagonist Activity: An Unresolved Question
The classification of this compound as an agonist or antagonist of the I2 imidazoline receptor is not conclusively determined in the peer-reviewed literature. Some commercial suppliers describe it as a selective antagonist, while others classify it as an inhibitor. However, primary research literature frequently refers to it simply as a "high-affinity ligand," acknowledging this ambiguity. One key study explicitly states that in the absence of a selective I2 agonist, the functional nature of RS 45041-190 remains unclear.
Observed physiological effects provide some insight into its functional activity, though they do not offer a definitive classification:
-
Hyperphagic Effect : In rats, RS 45041-190 has been shown to significantly increase food consumption, suggesting a potential role for I2 receptors in the regulation of appetite.
-
Hyperalgesic Effect : In an acute arthritis model in rats, intrathecal administration of RS 45041-190 was reported to be hyperalgesic, indicating a modulatory role in pain pathways.
These functional outcomes highlight the compound's activity in vivo, but a comprehensive understanding of the I2 receptor's function in these processes is required to definitively label RS 45041-190 as an agonist or antagonist.
Quantitative Data
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Binding Affinity for I2 Imidazoline Receptors
| Species | Tissue | Radioligand | Parameter | Value |
| Rat | Kidney | [³H]-Idazoxan | pKi | 8.66 ± 0.09 |
| Rabbit | Kidney | [³H]-Idazoxan | pKi | 9.37 ± 0.07 |
| Dog | Kidney | [³H]-Idazoxan | pKi | 9.32 ± 0.18 |
| Baboon | Kidney | [³H]-Idazoxan | pKi | 8.85 ± 0.12 |
| Rat | Kidney | [³H]-RS-45041-190 | Kd | 2.71 ± 0.59 nM |
Table 2: Binding Selectivity
| Receptor/Site | Tissue | Parameter | Value | Selectivity Ratio (vs. I2) |
| α2-Adrenoceptors | Rat Cerebral Cortex | pKi | 5.7 ± 0.09 | >1000-fold |
| Other Adrenoceptors | Various | pKi | Low Affinity | >1000-fold |
| Dopamine Receptors | Various | pKi | Low Affinity | >1000-fold |
| 5-HT Receptors | Various | pKi | Low Affinity | >1000-fold |
| Muscarinic Receptors | Various | pKi | Low Affinity | >1000-fold |
Table 3: Monoamine Oxidase (MAO) Inhibition
| Enzyme | Parameter | Value |
| Monoamine Oxidase A (MAO-A) | pIC50 | 6.12 |
| Monoamine Oxidase B (MAO-B) | pIC50 | 4.47 |
Experimental Protocols
The following are representative methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay for I2 Imidazoline Receptors
This protocol describes a competitive binding assay to determine the affinity of RS 45041-190 for I2 imidazoline receptors.
-
Tissue Preparation : Homogenize kidney tissue from the desired species in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Incubation : In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Idazoxan), and varying concentrations of unlabeled RS 45041-190.
-
Determination of Non-Specific Binding : A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled I2 ligand (e.g., idazoxan) to determine non-specific binding.
-
Incubation and Termination : Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method to assess the inhibitory potency of RS 45041-190 on MAO-A and MAO-B activity.
-
Enzyme Source : Use mitochondrial fractions isolated from a suitable tissue source (e.g., rat liver) or recombinant human MAO-A and MAO-B.
-
Assay Reaction : Pre-incubate the enzyme preparation with varying concentrations of this compound.
-
Substrate Addition : Initiate the enzymatic reaction by adding a specific substrate for MAO-A (e.g., kynuramine (B1673886) or serotonin) or MAO-B (e.g., benzylamine).
-
Detection of Product Formation : Monitor the formation of the product over time using a suitable detection method. For example, the oxidation of kynuramine to 4-hydroxyquinoline (B1666331) can be measured spectrophotometrically. Alternatively, a fluorometric assay can be used that detects the production of hydrogen peroxide, a byproduct of the MAO reaction.
-
Data Analysis : Determine the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathways and Visualizations
The signaling pathways downstream of the I2 imidazoline receptor are not well-elucidated. The receptor is known to be localized on the outer mitochondrial membrane and is considered by many to be an allosteric binding site on monoamine oxidase.
Caption: Proposed interaction of RS 45041-190 with the I2 imidazoline receptor.
Caption: Workflow for determining the binding affinity of RS 45041-190.
Conclusion
This compound is a valuable pharmacological tool for studying I2 imidazoline receptors due to its high affinity and selectivity. However, the existing data do not permit a definitive classification of this compound as a pure agonist or antagonist. Its observed in vivo effects, coupled with its moderate inhibition of MAO-A, suggest a complex mechanism of action. Future research employing functional assays with well-characterized I2 receptor agonists and antagonists is necessary to fully elucidate the functional consequences of RS 45041-190 binding to the I2 imidazoline receptor and its potential therapeutic applications.
An In-depth Technical Guide to the Neuroprotective Properties of I2 Imidazoline Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline (B1206853) receptors (IRs) represent a family of non-adrenergic binding sites that have garnered significant interest in the field of neuropharmacology. Among these, the I2 imidazoline receptor (I2-IR) subtype is of particular therapeutic interest due to its high expression in the brain, especially in glial cells, and its association with several neurological disorders.[1][2] Alterations in the density of I2-IRs have been observed in the brains of patients with neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's chorea, suggesting their involvement in the pathophysiology of these diseases.[3][4]
I2-IRs are predominantly located on the outer mitochondrial membrane of astrocytes.[5] While their precise molecular identity remains elusive, several proteins have been proposed as candidates, and their functional roles are primarily understood through the actions of selective ligands.[6][7] The endogenous ligand for I2-IRs is believed to be agmatine (B1664431).[8] The activation of I2-IRs by specific ligands has been shown to confer significant neuroprotective effects in various preclinical models of neurodegeneration.[2] This guide provides a comprehensive overview of the neuroprotective properties of I2-IR ligands, focusing on their mechanisms of action, signaling pathways, and the experimental methodologies used to evaluate their efficacy.
Mechanisms of Neuroprotection
The neuroprotective effects of I2-IR ligands are multifaceted and appear to involve the modulation of several key pathological processes implicated in neurodegeneration.
Anti-Apoptotic Effects
A primary mechanism by which I2-IR ligands confer neuroprotection is through the inhibition of apoptotic signaling cascades. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways are modulated by these compounds.
Sustained stimulation of I2-IRs with selective ligands has been shown to down-regulate key components of the extrinsic pathway, such as the Fas receptor and the Fas-associated protein with death domain (FADD) adaptor.[9] Furthermore, these ligands can up-regulate the phosphorylated, inactive form of FADD (p-FADD), thereby promoting cell survival.[10]
In the intrinsic pathway, I2-IR ligands can reduce the expression of the pro-apoptotic protein Bax and decrease the release of cytochrome c from the mitochondria.[9] This is often accompanied by an increase in the ratio of the anti-apoptotic protein Bcl-2 to Bax, further tipping the balance towards cell survival.[9]
Modulation of Neuroinflammation
Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. I2-IR ligands have demonstrated potent anti-inflammatory effects, primarily through their action on glial cells.[11] Treatment with I2-IR ligands has been shown to reduce the density of activated microglia and suppress the production of pro-inflammatory cytokines.[1][11] For instance, the ligand CR4056 was found to suppress pro-inflammatory activated microglia in the 5xFAD mouse model of Alzheimer's disease.[12] Another novel ligand demonstrated a strong reduction in COX-2 and TNF-α in primary astrocyte and microglia cultures.[13]
Reduction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative disorders.[5] I2-IR ligands have been shown to mitigate oxidative stress. For example, the selective ligand 2-BFI decreased oxidative stress and altered the levels of antioxidant enzymes in a rat model of Alzheimer's disease.[5] The ligand LSL60101 also demonstrated a neuroprotective role by modulating oxidative stress in the 5xFAD mouse model.[5] Additionally, imidazoline drugs can stabilize lysosomes and inhibit oxidative cytotoxicity in astrocytes.[14]
Other Neuroprotective Mechanisms
Beyond their anti-apoptotic and anti-inflammatory effects, I2-IR ligands exert neuroprotection through several other mechanisms:
-
Increased Glial Fibrillary Acidic Protein (GFAP) Expression: Activation of I2-IRs can increase the expression of GFAP in astrocytes, a phenomenon associated with neuronal regeneration and protection.[1][8]
-
Inhibition of Monoamine Oxidase (MAO): I2-IRs are structurally related to MAO-B, and their activation can lead to the inhibition of MAO activity, which may contribute to neuroprotection.[8]
-
Reduction of Cellular Calcium Overload: I2-IR activation has been linked to a reduction in calcium overload in cells, a key event in excitotoxicity.[8]
-
Blockade of NMDA Receptors: Some I2-IR ligands, such as idazoxan (B1206943) and 2-BFI, have been proposed to exert neuroprotective effects by directly blocking N-methyl-D-aspartate (NMDA) receptors, thereby preventing excitotoxic neuronal death.[5][9]
Signaling Pathways
The neuroprotective effects of I2-IR ligands are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved in the anti-apoptotic and anti-inflammatory actions of these compounds.
Caption: Anti-apoptotic signaling pathways modulated by I2-IR ligands.
Caption: Modulation of neuroinflammatory pathways by I2-IR ligands.
Quantitative Data on I2-IR Ligands
The following tables summarize key quantitative data for several I2-IR ligands, highlighting their binding affinities and neuroprotective efficacy.
Table 1: Binding Affinities and Selectivity of I2-IR Ligands
| Ligand | I2-IR Affinity (pKi) | I2/α2 Selectivity Ratio | Reference |
| B06 | 8.56 ± 0.32 | 195 | [15] |
| Idazoxan | 7.41 ± 0.63 | Non-selective | [5][15] |
| 2-BFI | High | Selective | [5] |
| LSL60101 | High | Selective | [5] |
| CR4056 | High | Selective | [6] |
| BU224 | High | Selective | [6] |
Table 2: Neuroprotective Effects of I2-IR Ligands in Preclinical Models
| Ligand | Model | Dose/Concentration | Key Findings | Reference |
| LSL 61122 | Rat Brain Cortex (Acute) | 10 mg/kg | ↓ Bax (-33%), ↓ Cytochrome c (-31%) | [9] |
| LSL 61122, 2-BFI, BU-224 | Rat Brain Cortex (Chronic) | 10 mg/kg, 12h for 7 days | ↓ Fas (-20%), ↓ FADD (-47-54%), ↓ Bax (-20-23%), ↓ Cytochrome c (-22-28%), ↑ p-FADD/FADD (1.6-2.5 fold), ↑ Bcl-2/Bax (1.5 fold) | [9] |
| 1b and 2c ((2-imidazolin-4-yl)phosphonates) | Mouse Hippocampus (Acute) | Not specified | ↑ p-FADD/FADD ratio | [10] |
| 2c ((2-imidazolin-4-yl)phosphonate) | Mouse Hippocampus (Acute & Repeated) | Not specified | ↓ p35 cleavage to p25 | [10] |
| CR4056 | 5xFAD Mice | 30 mg/kg for 10 days | Improved recognition memory, ↓ pro-inflammatory microglia, ↑ astrocyte density, ↑ ApoE expression, restored fibrinogen extravasation | [1][12] |
| B06 | SH-SY5Y cells | 1, 5, 10 µM | Neuroprotective against 6-OHDA damage, ↓ nitrite (B80452) levels | [13] |
| B06 | Murine primary glia | 5 µM | ↓ COX-2 and TNF-α | [13] |
| LSL60101 | 5xFAD Mice | Not specified | ↓ Superoxide dismutase and glutathione (B108866) peroxidase expression in hippocampus | [5] |
Experimental Protocols
The evaluation of the neuroprotective properties of I2-IR ligands involves a range of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity and selectivity of novel compounds for I2-IRs.
-
Objective: To determine the inhibition constant (Ki) of a test ligand for I2-IRs and its selectivity over other receptors, such as α2-adrenoceptors.
-
Materials:
-
Membrane preparations from tissues with high I2-IR expression (e.g., post-mortem human frontal cortex, rat brain cortex).[5][15]
-
Radioligand with high affinity for I2-IRs (e.g., [³H]2-BFI).[15]
-
Radioligand for selectivity testing (e.g., [³H]RX821002 for α2-adrenoceptors).[15]
-
Test compounds at various concentrations.
-
Incubation buffer, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
-
Repeat the procedure with a radioligand for the α2-adrenoceptor to determine selectivity.
-
In Vivo Models of Neurodegeneration
Animal models are essential for evaluating the therapeutic potential of I2-IR ligands in a complex biological system.
-
5xFAD Mouse Model of Alzheimer's Disease:
-
Description: This transgenic mouse model co-expresses five human familial Alzheimer's disease mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid-β (Aβ) deposition, gliosis, and cognitive deficits.[12][16]
-
Application: Used to assess the effects of I2-IR ligands on memory, Aβ pathology, neuroinflammation, and blood-brain barrier integrity.[1][12]
-
-
SAMP8 (Senescence-Accelerated Mouse Prone 8) Model:
-
Description: A model of accelerated senescence that exhibits age-related learning and memory deficits, making it suitable for studying age-related cognitive decline.[13][15]
-
Application: Used to evaluate the cognitive-enhancing and neuroprotective effects of I2-IR ligands in the context of aging.[13]
-
-
Cerebral Ischemia Models (e.g., Middle Cerebral Artery Occlusion - MCAO):
-
Neurotoxin-Induced Models:
-
Description: Administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPTP to model Parkinson's disease, or scopolamine (B1681570) to model cholinergic dysfunction and cognitive impairment.[15][17][18]
-
Application: Used to study the protective effects of I2-IR ligands against specific types of neuronal loss and cognitive deficits.[15]
-
Western Blotting
This technique is used to quantify the expression levels of specific proteins in tissue or cell lysates.
-
Objective: To measure changes in the levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, FADD, caspases), inflammation (e.g., COX-2), and other relevant pathways following treatment with I2-IR ligands.
-
Procedure:
-
Homogenize brain tissue or lyse cultured cells to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of a novel I2-IR ligand.
Caption: General experimental workflow for I2-IR ligand development.
Conclusion
I2 imidazoline receptor ligands represent a promising class of compounds with significant potential for the treatment of neurodegenerative diseases. Their multifaceted mechanism of action, which includes potent anti-apoptotic, anti-inflammatory, and antioxidant effects, addresses several key pathological processes that contribute to neuronal loss and cognitive decline.[6][7] Preclinical studies in various animal models of neurodegeneration have consistently demonstrated the neuroprotective efficacy of these ligands.[6] One compound, CR4056, has advanced to Phase II clinical trials for chronic pain, highlighting the therapeutic potential of this drug class.[6][7]
Future research should focus on the definitive identification of the molecular structure of the I2-IR, which will facilitate structure-based drug design and the development of even more selective and potent ligands. Further elucidation of the downstream signaling pathways will provide a more complete understanding of their neuroprotective mechanisms. As our understanding of I2-IR pharmacology continues to grow, these receptors are poised to become an important therapeutic target for mitigating the devastating impact of neurodegenerative disorders.
References
- 1. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdx.cat [tdx.cat]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. news-medical.net [news-medical.net]
- 5. digital.csic.es [digital.csic.es]
- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic treatment with selective I2-imidazoline receptor ligands decreases the content of pro-apoptotic markers in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of a Structurally New Family of High Affinity Imidazoline I2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel imidazoline I2 receptor ligand disclosed | BioWorld [bioworld.com]
- 14. Imidazoline drugs stabilize lysosomes and inhibit oxidative cytotoxicity in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 18. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design of RS 45041-190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 45041-190 hydrochloride is a high-affinity and selective ligand for the I2 imidazoline (B1206853) receptor, which is primarily located on the outer mitochondrial membrane.[1][2] It also exhibits moderate inhibitory potency against monoamine oxidase A (MAO-A).[3] The dual action of RS 45041-190 on I2 imidazoline receptors and MAO-A suggests its potential therapeutic utility in a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety.[1][4][5] These application notes provide a framework for the in vivo experimental design to investigate the pharmacological effects of this compound.
Mechanism of Action
This compound's primary mechanism of action involves binding to I2 imidazoline receptors, which are allosteric modulatory sites on MAO.[2][6][7] The downstream signaling pathways of I2 imidazoline receptor activation are not yet fully elucidated, making it a key area for further research.[1][6] Its inhibition of MAO-A leads to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine, which is a well-established mechanism for antidepressant and anxiolytic effects.[5][8]
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. mdpi.com [mdpi.com]
- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for RS 45041-190 Hydrochloride in Rat Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 45041-190 hydrochloride is a potent and highly selective high-affinity ligand for the I2 imidazoline (B1206853) receptor.[1][2] Emerging research has identified the I2 imidazoline receptor system as a promising therapeutic target for the management of tonic and chronic pain conditions, including inflammatory and neuropathic pain.[3] Ligands of the I2 receptor, such as RS 45041-190, have demonstrated significant analgesic and anti-hyperalgesic effects in various preclinical models. This document provides detailed application notes and experimental protocols for the utilization of this compound in established rat models of inflammatory and nociceptive pain.
The primary mechanism of action for I2 imidazoline receptor ligands in pain modulation is believed to involve the allosteric inhibition of monoamine oxidase (MAO), particularly MAO-A.[2][3] This inhibition leads to an increase in the synaptic availability of monoamines such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA). These neurotransmitters play a crucial role in the descending inhibitory pain pathways, ultimately leading to analgesia.
Data Presentation
While a study has reported significant analgesic effects of RS 45041-190 in a carrageenan-induced thermal hyperalgesia model in rats, the specific quantitative data from this primary study was not accessible for inclusion in this document. The table below is presented as a template for researchers to populate with their own experimental data when using this compound.
Table 1: Template for Recording Effects of this compound on Carrageenan-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Paw Withdrawal Latency (s) | Post-Carrageenan Paw Withdrawal Latency (s) at 2h | % Reversal of Hyperalgesia |
| Vehicle Control | - | ||||
| RS 45041-190 | |||||
| RS 45041-190 | |||||
| Positive Control |
Signaling Pathway
The proposed signaling pathway for the analgesic effects of this compound is depicted below.
Caption: Proposed signaling pathway for this compound in pain modulation.
Experimental Protocols
The following are detailed protocols for three common rat pain models relevant to the study of I2 imidazoline receptor ligands.
Carrageenan-Induced Paw Edema and Thermal Hyperalgesia
This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound in a model of acute inflammation.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema and thermal hyperalgesia test.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Hargreaves apparatus (plantar test)
-
27-gauge needles and syringes
Procedure:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 2-3 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, measure the basal paw volume of the right hind paw using a plethysmometer. To measure thermal hyperalgesia, place the rat in a plexiglass chamber on a glass floor and allow it to acclimate. Use a Hargreaves apparatus to apply a radiant heat source to the plantar surface of the right hind paw and record the paw withdrawal latency (PWL). Take at least two readings and average them for the baseline.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements: At 1, 2, 3, and 4 hours after the carrageenan injection, measure the paw volume and paw withdrawal latency of the injected paw.
-
Data Analysis: Calculate the increase in paw volume (edema) by subtracting the baseline volume from the post-carrageenan volume. The anti-hyperalgesic effect is determined by the increase in PWL in the drug-treated group compared to the vehicle-treated group.
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Experimental Workflow:
Caption: Workflow for the formalin test.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Vehicle
-
Formalin solution (5% in sterile saline)
-
Plexiglass observation chambers
-
Stopwatch or automated activity monitoring system
-
27-gauge needles and syringes
Procedure:
-
Acclimation: Place rats individually in the observation chambers for at least 30 minutes to allow for acclimation.
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Induction of Nociception: Thirty minutes after drug administration, briefly restrain the rat and inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately return the rat to the observation chamber and start a timer. Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase I (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase II (Inflammatory Phase): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated. A reduction in this time in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical hypersensitivity, a hallmark of neuropathic and persistent inflammatory pain. It is often used in conjunction with models like chronic constriction injury (CCI) or in the later phases of carrageenan-induced inflammation.
Experimental Workflow:
Caption: Workflow for the von Frey test.
Materials:
-
Male Sprague-Dawley or Wistar rats with induced mechanical allodynia
-
This compound
-
Vehicle
-
Set of calibrated von Frey filaments
-
Elevated testing platform with a wire mesh floor
-
Individual plexiglass chambers
Procedure:
-
Acclimation: Place rats in the individual chambers on the mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Baseline Measurement: Determine the 50% paw withdrawal threshold using the up-down method. Start with a mid-range filament (e.g., 4.0 g) and apply it to the plantar surface of the hind paw until it just buckles. A positive response is a brisk withdrawal or flinching of the paw.
-
If there is a positive response, the next lower filament is used.
-
If there is no response, the next higher filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Post-Treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), repeat the von Frey test to determine the post-treatment 50% paw withdrawal threshold.
-
Data Analysis: An increase in the 50% paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.
Conclusion
This compound, as a selective I2 imidazoline receptor ligand, presents a valuable tool for investigating the role of this receptor system in pain modulation. The protocols outlined above provide standardized methods for evaluating its potential anti-inflammatory, anti-nociceptive, and anti-hyperalgesic properties in rats. Further research, including the generation of dose-response curves and comparison with standard analgesics, will be crucial in fully characterizing the therapeutic potential of this compound.
References
Application Notes and Protocols: Radioligand Binding Assay with [3H]-RS 45041-190 for I2 Imidazoline Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]-RS 45041-190 is a highly selective and high-affinity radioligand for the I2 imidazoline (B1206853) receptor. This application note provides a detailed protocol for performing a radioligand binding assay using [3H]-RS 45041-190 to characterize the binding properties of compounds to the I2 imidazoline receptor. The I2 imidazoline receptor is a protein primarily located on the outer mitochondrial membrane and is understood to be an allosteric modulatory site of monoamine oxidase (MAO).[1][2] This assay is crucial for screening and characterizing novel compounds targeting this receptor for potential therapeutic applications in psychiatric and neurological disorders.
Data Presentation
The following tables summarize the quantitative data for the binding of RS 45041-190 and its tritiated form to the I2 imidazoline receptor.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]-RS 45041-190
| Tissue | Species | Kd (nM) | Bmax (fmol/mg protein) | Citation |
| Kidney Membranes | Rat | 2.71 ± 0.59 | 223.1 ± 18.4 | [3][4] |
Table 2: Inhibitory Constants (pKi and pIC50) of RS 45041-190
| Parameter | Species/Condition | Value | Citation |
| pKi (vs [3H]-idazoxan) | Rat Kidney | 8.66 ± 0.09 | [5][6] |
| pKi (vs [3H]-idazoxan) | Rabbit Kidney | 9.37 ± 0.07 | [5][6] |
| pKi (vs [3H]-idazoxan) | Dog Kidney | 9.32 ± 0.18 | [5][6] |
| pKi (vs [3H]-idazoxan) | Baboon Kidney | 8.85 ± 0.12 | [5][6] |
| pIC50 (MAO-A inhibition) | In vitro | 6.12 | [5][6] |
| pIC50 (MAO-B inhibition) | In vitro | 4.47 | [5][6] |
Experimental Protocols
This section outlines the detailed methodology for a saturation radioligand binding assay using [3H]-RS 45041-190.
Materials and Reagents
-
Radioligand: [3H]-RS 45041-190
-
Unlabeled Ligand: RS 45041-190 (for determining non-specific binding)
-
Tissue Source: Rat kidney or other tissue expressing I2 imidazoline receptors
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration: Glass fiber filters (GF/C or GF/B)
-
Pre-soaking Solution: 0.3% - 0.5% Polyethylenimine (PEI)[7]
-
Scintillation Cocktail
-
Equipment:
-
Homogenizer
-
Centrifuge (capable of 20,000 x g)
-
96-well plates
-
Filter manifold/cell harvester
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
-
Membrane Preparation
-
Homogenize the tissue (e.g., rat kidney) in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[7]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.[7]
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant.[7]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Saturation Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final Binding Buffer to a desired protein concentration (e.g., 50-120 µg protein per well).[7]
-
Prepare serial dilutions of [3H]-RS 45041-190 in Binding Buffer (e.g., 8 different concentrations ranging from 0.2 to 20 nM).[7]
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding Wells: Add 150 µL of the membrane suspension, 50 µL of Binding Buffer, and 50 µL of the corresponding [3H]-RS 45041-190 dilution.
-
Non-specific Binding (NSB) Wells: Add 150 µL of the membrane suspension, 50 µL of a high concentration of unlabeled RS 45041-190 (e.g., 10 µM) or another suitable displacing agent like clorgyline, and 50 µL of the corresponding [3H]-RS 45041-190 dilution.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI for at least 30 minutes) using a cell harvester.[7]
-
Wash the filters four times with ice-cold Wash Buffer.[7]
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each concentration of [3H]-RS 45041-190.
-
Convert the specific binding CPM values to fmol/mg protein.
-
Plot the specific binding (fmol/mg protein) against the concentration of [3H]-RS 45041-190 (nM).
-
Analyze the data using a non-linear regression analysis program (e.g., Prism) to fit a one-site binding (hyperbola) model.[8]
-
From this analysis, determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8]
Mandatory Visualizations
Caption: Experimental workflow for the [3H]-RS 45041-190 radioligand binding assay.
Caption: Signaling pathway of the I2 imidazoline receptor.
References
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]-RS-45041-190:一种对I2咪唑啉受体具有选择性的高亲和力放射性配体。 - Suppr | 超能文献 [suppr.wilddata.cn]
- 4. researchgate.net [researchgate.net]
- 5. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 45041-190 Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RS 45041-190 hydrochloride, a high-affinity and selective I2 imidazoline (B1206853) receptor ligand, in rodent behavioral research. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the behavioral effects of this compound.
Overview of this compound
This compound is a potent tool for investigating the role of I2 imidazoline receptors in various physiological and pathological processes. It exhibits high selectivity for I2 receptors over other receptor types and has been shown to modulate behaviors such as feeding and to be effective in models of inflammatory pain. It also demonstrates a moderate potency for the inhibition of monoamine oxidase A (MAO-A).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in rodent behavioral and physiological studies.
Table 1: Behavioral and Physiological Effects of this compound in Rats
| Behavioral/Physiological Endpoint | Species | Route of Administration | Effective Dose(s) | Observed Effect |
| Food Consumption | Rat | Intraperitoneal (i.p.) | 10 and 25 mg/kg | Increased food intake. |
| Drug Discrimination (vs. 2-BFI) | Rat | Intraperitoneal (i.p.) | ED50 = 2.30 mg/kg | Substituted for the discriminative stimulus effects of the I2 ligand 2-BFI. |
| Locomotor Activity | Rat | Intraperitoneal (i.p.) | 10 mg/kg | No significant effect. |
| Body Temperature | Rat | Subcutaneous (s.c.) | 1 mg/kg | No significant effect. |
| Inflammatory Pain (Carrageenan-induced hyperalgesia) | Rat | Intraperitoneal (i.p.) | Effective, but specific dose not detailed in abstract. | Antinociceptive effect. |
Table 2: Receptor Binding Affinity and Enzyme Inhibition
| Target | Species | pKi / pIC50 |
| I2 Imidazoline Receptor | Rat (kidney) | 8.66 |
| Monoamine Oxidase A (MAO-A) | In vitro | 6.12 |
| Monoamine Oxidase B (MAO-B) | In vitro | 4.47 |
Signaling Pathway
The precise signaling pathway of I2 imidazoline receptors is still under investigation but is known to be associated with monoamine oxidase (MAO) enzymes. Activation of I2 receptors can modulate the activity of MAO-A, influencing the levels of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine. This interaction is believed to underlie some of the behavioral effects of I2 receptor ligands.
Application Notes and Protocols for Autoradiography Studies Using [3H]-RS 45041-190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of [3H]-RS 45041-190 hydrochloride, a high-affinity and selective radioligand for I2 imidazoline (B1206853) receptors, in autoradiography studies. The following sections detail the necessary protocols, quantitative binding data, and an overview of the associated signaling pathways to facilitate research into the distribution and function of these receptors.
Introduction to [3H]-RS 45041-190 Hydrochloride
RS 45041-190 is a potent and selective ligand for the I2 imidazoline receptor subtype.[1] The tritiated version, [3H]-RS 45041-190 hydrochloride, allows for the sensitive and specific labeling of these receptors in tissue sections for visualization and quantification using autoradiography. I2 imidazoline receptors are implicated in a variety of physiological processes, including pain modulation, neuroprotection, and appetite regulation, making them a key target for drug development.
Quantitative Data Summary
The binding characteristics of RS 45041-190 and its tritiated form have been determined in various tissues and species. The following tables summarize key quantitative data to aid in experimental design and data interpretation.
Table 1: Binding Affinity (pKi) of RS 45041-190 for I2 Imidazoline Receptors in Kidney Cortex Homogenates
| Species | pKi (mean ± S.E.M.) |
| Rat | 8.66 ± 0.09 |
| Rabbit | 9.37 ± 0.07 |
| Dog | 9.32 ± 0.18 |
| Baboon | 8.85 ± 0.12 |
Data from MacKinnon et al., 1995.[1]
Table 2: Binding Characteristics of [3H]-RS 45041-190 in Rat Kidney Membranes
| Parameter | Value (mean ± S.E.M.) |
| Kd (nM) | 2.71 ± 0.59 |
| Bmax (fmol/mg protein) | 223.1 ± 18.4 |
Data from MacKinnon et al., 1995.
Experimental Protocols
This section provides a detailed protocol for performing quantitative receptor autoradiography using [3H]-RS 45041-190 hydrochloride on brain tissue sections.
I. Tissue Preparation
-
Animal Euthanasia and Brain Extraction: Euthanize the animal according to approved institutional guidelines. Immediately extract the brain and place it in ice-cold saline.
-
Freezing: Rapidly freeze the brain in isopentane (B150273) cooled with dry ice to between -30°C and -40°C to minimize ice crystal formation. Store the frozen brain at -80°C until sectioning.
-
Cryosectioning:
-
Mount the frozen brain onto a cryostat chuck using an appropriate embedding medium.
-
Allow the tissue to equilibrate to the cryostat temperature (typically -18°C to -20°C).
-
Cut coronal or sagittal sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.
-
Dry the sections in a desiccator at 4°C overnight. Store the slides at -80°C until use.
-
II. Autoradiographic Labeling
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Place the slides in a slide rack and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA for 30 minutes at room temperature. This step helps to remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).
-
For total binding , incubate the sections with 1-5 nM [3H]-RS 45041-190 hydrochloride in the incubation buffer.
-
For non-specific binding , incubate adjacent sections with the same concentration of [3H]-RS 45041-190 hydrochloride in the presence of a high concentration (e.g., 10 µM) of a non-labeled I2 ligand such as idazoxan (B1206943) or unlabeled RS 45041-190.
-
Incubate for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
To terminate the incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform two washes of 2 minutes each in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Follow with a brief dip (10-20 seconds) in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Quickly dry the slides under a stream of cool, dry air.
-
III. Data Acquisition and Analysis
-
Exposure:
-
Appose the dried, labeled slides to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette.
-
Include calibrated tritium (B154650) standards to allow for the quantification of radioactivity.
-
Expose for a period of 4-8 weeks at 4°C, depending on the signal intensity.
-
-
Imaging:
-
Scan the phosphor imaging screen using a phosphor imager or develop the film according to the manufacturer's instructions.
-
-
Data Analysis:
-
Use densitometry software to measure the optical density of the autoradiograms in specific brain regions of interest.
-
Convert the optical density values to fmol/mg tissue equivalent using the co-exposed tritium standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Signaling Pathways and Experimental Workflows
I2 Imidazoline Receptor Signaling
The signaling pathway for I2 imidazoline receptors is not fully elucidated but is known to involve the modulation of monoamine oxidase (MAO) activity. I2 receptors are located on the outer mitochondrial membrane and are considered to be allosteric modulatory sites on MAO-A and MAO-B.[2] Ligand binding to I2 receptors can influence MAO activity, thereby affecting the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.
Experimental Workflow for Autoradiography
The following diagram outlines the key steps in the autoradiography protocol for [3H]-RS 45041-190 hydrochloride.
References
Application Notes and Protocols for RS 45041-190 Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of RS 45041-190 hydrochloride in various in vitro experimental settings. This document outlines the necessary materials, step-by-step procedures, and data interpretation guidelines to facilitate the investigation of I2 imidazoline (B1206853) receptor signaling and monoamine oxidase A (MAO-A) inhibition.
Compound Information
This compound is a high-affinity and selective ligand for the I2 imidazoline receptor. It also exhibits moderate inhibitory activity against monoamine oxidase A (MAO-A). These properties make it a valuable tool for research in neuroscience and pharmacology, particularly in studies related to neurodegenerative diseases, pain, and mood disorders.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₃・HCl | [1] |
| Molecular Weight | 258.15 g/mol | [1] |
| CAS Number | 204274-74-8 | [1] |
| Primary Target | I2 Imidazoline Receptor | [2] |
| Secondary Target | Monoamine Oxidase A (MAO-A) | [2] |
Preparation of Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 100 mM). Use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Dissolution: Add the calculated mass of the compound to a sterile conical tube. Add the appropriate volume of sterile, nuclease-free water to achieve the final desired concentration.
-
Solubilization: Vortex the solution thoroughly. If complete dissolution is not achieved, sonication is recommended to ensure the compound is fully dissolved. Multiple sources confirm that this compound is soluble in water up to 100 mM.[3][4][5]
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots according to the recommendations in the table below.
| Storage Condition | Duration |
| Powder (at room temperature) | Up to several months |
| Powder (at -20°C) | Up to 3 years |
| In Solvent (at -80°C) | Up to 1 year |
Experimental Protocols
Radioligand Binding Assay for I2 Imidazoline Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the I2 imidazoline receptor using a radiolabeled ligand such as [³H]-idazoxan.
Materials:
-
Cell or tissue homogenates expressing I2 imidazoline receptors (e.g., rat or rabbit kidney, or transfected cell lines like CHO cells)
-
[³H]-idazoxan (or other suitable I2-selective radioligand)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled I2 ligand like idazoxan)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Protocol:
-
Prepare dilutions: Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of this compound:
-
Cell/tissue homogenate
-
[³H]-idazoxan at a concentration near its Kd
-
Varying concentrations of this compound
-
Assay buffer to reach the final volume
-
-
Controls:
-
Total Binding: Homogenate, [³H]-idazoxan, and assay buffer.
-
Non-specific Binding: Homogenate, [³H]-idazoxan, and a saturating concentration of a non-labeled I2 ligand.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results: this compound is a high-affinity ligand for I2 imidazoline receptors, with reported pKi values of 8.66 in rat kidney and 9.37 in rabbit kidney.[2]
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of this compound on MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., tyramine)
-
Amplex® Red reagent (or similar H₂O₂ detection reagent)
-
Horseradish peroxidase (HRP)
-
This compound stock solution
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Positive control (e.g., clorgyline)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Protocol:
-
Prepare dilutions: Prepare serial dilutions of this compound and the positive control (clorgyline) in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
MAO-A enzyme
-
Varying concentrations of this compound or positive control
-
Assay buffer
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a working solution of the MAO-A substrate, Amplex® Red, and HRP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Expected Results: this compound shows moderate potency for the inhibition of MAO-A, with a reported pIC₅₀ of 6.12.[2]
Visualizations
Caption: Workflow for preparing and using this compound in vitro.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Effects in vitro of the proposed antisickling agent DBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of intracellular Ca2+ signaling in the antinociceptive and discriminative stimulus effects of the imidazoline I2 receptor agonist 2-BFI in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Application Notes and Protocols: RS 45041-190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 45041-190 hydrochloride is a potent and selective high-affinity ligand for the I2 imidazoline (B1206853) receptor. It demonstrates moderate inhibitory activity against monoamine oxidase A (MAO-A) and significantly lower potency for monoamine oxidase B (MAO-B)[1]. These characteristics make it a valuable tool for investigating the physiological and pathological roles of I2 imidazoline receptors and their signaling pathways, particularly in the context of neurological disorders and pain modulation[2][3]. This document provides detailed information on the solubility of this compound and protocols for its preparation in common laboratory solvents.
Data Presentation
The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo experiments. The following table summarizes the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions.
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM | - |
| Water | 100 mM | Sonication is recommended to aid dissolution[4]. |
| Saline (0.9% NaCl) | Not explicitly reported, but high solubility is expected based on water solubility. | It is recommended to first prepare a high-concentration stock in water or DMSO. |
Signaling Pathway
This compound exerts its effects primarily through its interaction with the I2 imidazoline receptor, which is located on the outer mitochondrial membrane. This receptor is an allosteric binding site on monoamine oxidase (MAO), and the binding of ligands like RS 45041-190 leads to the inhibition of MAO-A activity. The downstream consequences of this inhibition include alterations in neurotransmitter levels and potential therapeutic effects in conditions like chronic pain[2][5].
Caption: Signaling pathway of this compound.
Experimental Protocols
Accurate and reproducible experimental results depend on the correct preparation of test compounds. The following protocols provide step-by-step guidance for preparing stock and working solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a fume hood or a well-ventilated area.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM). The molecular weight of this compound is 258.15 g/mol .
-
Example for 10 mg of powder to make a 100 mM stock:
-
Moles = 0.010 g / 258.15 g/mol = 3.87 x 10⁻⁵ mol
-
Volume (L) = 3.87 x 10⁻⁵ mol / 0.1 mol/L = 3.87 x 10⁻⁴ L = 387 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the pre-weighed compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary[6].
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected vials. For long-term storage (up to one year), -80°C is recommended[4].
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol is for diluting the high-concentration DMSO stock into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw the DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize pipetting errors and ensure accurate final concentrations, perform serial dilutions.
-
Final Dilution: Add a small volume of the DMSO stock to a larger volume of the aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Mixing: Mix thoroughly by gentle pipetting or vortexing.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiments. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.
Protocol 3: Preparation of Saline Solutions for In Vivo Studies
This protocol describes the preparation of this compound in a saline-based vehicle for animal administration.
Materials:
-
This compound powder
-
Sterile 0.9% physiological saline
-
Sterile water for injection
-
(Optional, for enhanced solubility/stability): DMSO, PEG300, Tween 80
-
Sterile vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
Method A: Direct Dissolution in Saline (for lower concentrations)
-
Weighing and Calculation: Accurately weigh the required amount of the compound and calculate the volume of sterile saline needed for the desired final concentration.
-
Dissolution: Add the saline to the compound.
-
Mixing: Vortex vigorously. If the compound does not fully dissolve, sonication is recommended to aid dissolution[4].
-
Sterilization: If necessary, filter the final solution through a 0.22 µm sterile filter before administration.
Method B: Co-Solvent Formulation (for higher concentrations or improved stability)
For in vivo experiments requiring higher doses, a co-solvent system may be necessary. An example formulation is provided below, which should be optimized based on the specific animal model and route of administration[4].
-
Prepare Stock in DMSO: Prepare a concentrated stock solution in DMSO as described in Protocol 1 (e.g., 40 mg/mL).
-
Add Co-solvents: For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, the following steps can be taken for a 1 mL final volume:
-
Start with 50 µL of the DMSO stock solution.
-
Add 300 µL of PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 600 µL of sterile saline and mix until a clear solution is formed.
-
-
Final Concentration: The final concentration of the drug in this example would be 2 mg/mL. Adjust the initial stock concentration and volumes as needed for your target dosage.
-
Administration: Administer the freshly prepared formulation to the animals.
Caption: Decision logic for in vivo solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. MMAD | CAS:203849-91-6 | Tubulin inhibitor,highly potent | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of enzymes crucial in the catabolism of monoamine neurotransmitters and dietary amines.[1] Two isoforms, MAO-A and MAO-B, are well-characterized and differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[1] MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, and its inhibitors are effective in treating depression and anxiety.[1] MAO-B primarily metabolizes phenylethylamine and benzylamine (B48309) and is a target for the treatment of Parkinson's and Alzheimer's diseases.[1][2]
This document provides detailed protocols for in vitro fluorometric assays to determine the inhibitory activity of test compounds against human MAO-A and MAO-B. The assays are based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[2] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[3] These protocols are designed for a 96-well plate format, making them suitable for high-throughput screening (HTS) and dose-response analysis.[2]
Signaling Pathway and Assay Principle
The enzymatic reaction catalyzed by monoamine oxidase and the subsequent detection of its activity are depicted below. MAO catalyzes the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and hydrogen peroxide. The hydrogen peroxide, in a reaction catalyzed by HRP, oxidizes a non-fluorescent probe (e.g., Amplex® Red) into a fluorescent product (e.g., Resorufin), which can be quantified.
Caption: Principle of the fluorometric MAO inhibition assay.
Experimental Protocols
These protocols are adapted for a 96-well plate format and describe the procedures for determining the inhibitory potential of test compounds against MAO-A and MAO-B.
Materials and Reagents
-
MAO-A and MAO-B Enzymes: Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer: 100 mM potassium phosphate (B84403), pH 7.4.[3]
-
Substrates:
-
Fluorogenic Probe: Amplex® Red reagent or equivalent.[4]
-
Developer Enzyme: Horseradish Peroxidase (HRP).[3]
-
Positive Control Inhibitors:
-
Clorgyline (for MAO-A).[4]
-
Pargyline or Selegiline (B1681611) (for MAO-B).[4]
-
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Microplates: Black, flat-bottom 96-well plates.
-
Microplate Reader: Capable of fluorescence measurement with excitation at 530-560 nm and emission at 580-590 nm.[3]
Reagent Preparation
-
MAO Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.[3]
-
Enzyme Stock Solutions: Reconstitute lyophilized MAO-A and MAO-B enzymes in MAO Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Substrate Stock Solutions: Prepare stock solutions of substrates (e.g., 100 mM p-Tyramine, 100 mM Benzylamine, 10 mM Kynuramine) in ddH₂O. Store at -20°C.
-
Fluorogenic Probe Stock Solution: Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light at -20°C.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in MAO Assay Buffer. Aliquot and store at -20°C.
-
Positive Control Stock Solutions: Prepare 10 mM stock solutions of clorgyline, pargyline, and selegiline in DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions of the test compound stock solutions in MAO Assay Buffer. The final concentration of DMSO in the assay should not exceed 1-2%.[6]
MAO-A Inhibition Assay Protocol
References
Application Notes and Protocols: RS 45041-190 Hydrochloride for Studying Opioid Analgesia Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 45041-190 hydrochloride is a potent and selective ligand for the I2 imidazoline (B1206853) receptor. Emerging preclinical evidence has highlighted its potential as an adjuvant in pain management, specifically for its ability to enhance the analgesic effects of opioids such as morphine.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the opioid-potentiating effects of this compound in rodent models of pain.
The activation of I2 imidazoline receptors has been shown to be effective in modulating tonic and chronic pain, though it has little effect on acute phasic pain when used alone.[2] However, when co-administered with opioids, I2 receptor ligands can significantly increase the analgesic efficacy in both acute and chronic pain settings.[2][3] This synergistic interaction presents a promising therapeutic strategy to reduce the required dose of opioids, potentially mitigating adverse effects such as tolerance and dependence.[2][3]
Mechanism of Action
While the precise signaling pathway underlying the opioid-potentiating effects of this compound is not fully elucidated, current research suggests the involvement of I2 imidazoline receptors coupled to pertussis toxin-sensitive Gi/o proteins.[1] Activation of these receptors may modulate the activity of monoamine oxidase (MAO) and influence monoaminergic neurotransmission, which in turn can impact nociceptive pathways.[2][5]
Data Presentation
The following table summarizes the expected quantitative outcomes from studies investigating the potentiation of morphine-induced analgesia by this compound. Data is presented as the percentage of maximal possible effect (% MPE) or latency to response in seconds.
| Experimental Model | Treatment Group | Analgesic Endpoint | Expected Outcome | Reference |
| Hot Plate Test (Mice) | Morphine (e.g., 5 mg/kg, s.c.) | Latency to paw lick/jump (s) | Baseline latency increased | [6][7] |
| RS 45041-190 (e.g., 10 mg/kg, i.p.) + Morphine (5 mg/kg, s.c.) | Latency to paw lick/jump (s) | Significant increase in latency compared to Morphine alone | [4] | |
| Tail-Flick Test (Rats) | Morphine (e.g., 3 mg/kg, i.p.) | Tail-flick latency (s) | Baseline latency increased | [8][9] |
| RS 45041-190 (e.g., 10 mg/kg, i.p.) + Morphine (3 mg/kg, i.p.) | Tail-flick latency (s) | Significant potentiation of morphine-induced increase in latency | [10] | |
| Carrageenan-induced Thermal Hyperalgesia (Rats) | Carrageenan + Morphine | Paw withdrawal latency (s) | Reversal of hyperalgesia | [4] |
| Carrageenan + RS 45041-190 + Morphine | Paw withdrawal latency (s) | Enhanced and prolonged reversal of hyperalgesia | [4] |
Experimental Protocols
Hot Plate Test for Thermal Nociception in Mice
This protocol is designed to assess the analgesic effects of this compound in combination with morphine on thermal pain sensitivity.
Materials:
-
Hot plate apparatus (e.g., Eddy's Hot-Plate) maintained at a constant temperature (e.g., 52-55°C).[6][8]
-
Male Swiss-Webster mice (20-25 g).
-
This compound solution.
-
Morphine sulfate (B86663) solution.
-
Vehicle control (e.g., saline).
-
Syringes and needles for administration (e.g., intraperitoneal - i.p., subcutaneous - s.c.).
-
Stopwatch.
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Gently handle the mice for several days prior to testing to minimize stress.
-
Baseline Latency: Place each mouse individually on the hot plate and start the stopwatch. Record the latency (in seconds) for the first sign of nociception, which may include paw licking, shaking, or jumping.[6] A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[8]
-
Grouping: Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Vehicle Control
-
Morphine alone
-
This compound alone
-
This compound + Morphine
-
-
Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., i.p.). After a predetermined time (e.g., 30 minutes), administer morphine (or vehicle) via the desired route (e.g., s.c.).
-
Post-treatment Latency: At the time of peak expected analgesic effect for morphine (e.g., 30 minutes post-administration), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the mean latency for each group. The percentage of maximal possible effect (% MPE) can also be calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the treatment groups.
Tail-Flick Test for Spinal Nociception in Rats
This protocol assesses the spinal analgesic effects of this compound and its potentiation of morphine's effects.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Male Sprague-Dawley rats (200-250 g).
-
This compound solution.
-
Morphine sulfate solution.
-
Vehicle control (e.g., saline).
-
Syringes and needles for administration.
-
Restrainers for rats.
Procedure:
-
Acclimatization and Habituation: As described in the hot plate protocol.
-
Baseline Latency: Gently place the rat in a restrainer and position the distal portion of the tail over the radiant heat source. Activate the heat source and start the timer. The timer stops automatically when the rat flicks its tail.[11] Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.[9]
-
Grouping: Assign rats to treatment groups as described for the hot plate test.
-
Drug Administration: Administer drugs as described in the hot plate protocol.
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency.[8]
-
Data Analysis: Analyze the data as described for the hot plate test, focusing on the time course of the analgesic effect.
Visualizations
Caption: Proposed signaling pathway for opioid analgesia potentiation by RS 45041-190.
Caption: General experimental workflow for assessing opioid potentiation.
References
- 1. Activation of I2-imidazoline receptors enhances supraspinal morphine analgesia in mice: a model to detect agonist and antagonist activities at these receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: target for new analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
Cell Culture Applications of RS 45041-190 Hydrochloride: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
RS 45041-190 hydrochloride is a potent and selective ligand for the I2 imidazoline (B1206853) receptor, with a secondary activity as a moderate inhibitor of monoamine oxidase A (MAO-A).[1] While extensively characterized in terms of its binding affinity, its applications in cell culture are not widely documented. This document provides detailed, proposed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the cellular functions of this compound. The described protocols are based on its known molecular targets and are intended to serve as a starting point for further investigation.
Introduction
This compound is a high-affinity I2 imidazoline receptor ligand. The I2 imidazoline receptors are primarily located on the outer mitochondrial membrane and are thought to be allosteric binding sites on monoamine oxidases.[2][3] The exact signaling pathways downstream of I2 receptor activation are still under investigation, but their mitochondrial localization suggests a role in regulating cellular metabolism, mitochondrial function, and apoptosis.[2][4][5] Additionally, this compound has been shown to inhibit MAO-A, an enzyme critical for the degradation of monoamine neurotransmitters.[1]
Given these targets, cell-based assays using this compound can be valuable for:
-
Investigating the role of I2 imidazoline receptors in neuroinflammation and neuroprotection.
-
Elucidating the impact of I2 receptor modulation on mitochondrial function and cellular bioenergetics.
-
Determining the cellular consequences of MAO-A inhibition.
Chemical Properties and Stock Solution Preparation
| Property | Value | Reference |
| Molecular Weight | 258.15 g/mol | [6] |
| CAS Number | 204274-74-8 | [6] |
| Solubility | Soluble to 100 mM in H₂O | [6][7] |
| Storage | Store at room temperature (powder). | [6] |
Protocol for 100 mM Stock Solution Preparation:
-
Weigh out 25.815 mg of this compound powder.
-
Add 1 mL of sterile, nuclease-free water.
-
Vortex or sonicate briefly to ensure complete dissolution.[7]
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The following table summarizes the known quantitative data for this compound.
| Target | Species/Tissue | Value (pKi) | Value (pIC₅₀) | Reference |
| I2 Imidazoline Receptor | Rat Kidney | 8.66 | - | [1] |
| Rabbit Kidney | 9.37 | - | [1] | |
| Dog Kidney | 9.32 | - | [1] | |
| Baboon Kidney | 8.85 | - | [1] | |
| Monoamine Oxidase A | In vitro | - | 6.12 | [1] |
| Monoamine Oxidase B | In vitro | - | 4.47 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
Proposed Application: Investigating Neuroinflammation in Microglia
Objective: To determine if this compound can modulate the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Line: BV-2 (immortalized murine microglia).
Experimental Protocol:
-
Cell Seeding:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed 5 x 10⁵ cells/mL in a 6-well plate and incubate for 24 hours at 37°C and 5% CO₂.[8]
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.[9] Include a vehicle control (no RS 45041-190) and an unstimulated control (no LPS).
-
-
Sample Collection:
-
After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
Cytokine Measurement (ELISA):
-
Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
-
Compare the cytokine levels in the this compound-treated groups to the LPS-only group.
-
Visualization of Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 9. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: RS 45041-190 Hydrochloride Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RS 45041-190 hydrochloride in radioligand binding assays. The information is tailored to scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a high-affinity and highly selective ligand for the I2 imidazoline (B1206853) receptor.[1][2] It displays significantly lower affinity for other receptors such as α2-adrenoceptors, dopamine, serotonin, and muscarinic receptors.[1][2]
Q2: What is the known mechanism of action for I2 imidazoline receptors?
The precise signaling pathway for I2 imidazoline receptors is still under investigation. However, it is established that these receptors are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO-A and MAO-B).[3] Ligands binding to I2 receptors can allosterically modulate MAO activity, which in turn affects the levels of monoamine neurotransmitters.[3][4]
Q3: Can RS 45041-190 be used as a radioligand?
While RS 45041-190 is a high-affinity ligand, it is typically used as a non-radiolabeled competitor in binding assays. The most common radioligand for I2 imidazoline receptor binding studies is [3H]-idazoxan.[1][2] RS 45041-190 is used to define non-specific binding or to determine the binding affinity of other unlabeled compounds in competition assays.
Q4: What are the expected binding affinity values for RS 45041-190?
The binding affinity of RS 45041-190 is typically reported as the pKi value, which is the negative logarithm of the inhibition constant (Ki). The Ki can be considered an approximation of the dissociation constant (Kd) under specific assay conditions. Higher pKi values indicate higher binding affinity.
Quantitative Data Summary
The following tables summarize the binding affinity and potency of this compound from published literature.
Table 1: Binding Affinity (pKi) of RS 45041-190 for I2 Imidazoline Receptors in Various Species
| Tissue Source | Species | pKi (mean ± SEM) |
| Kidney | Rat | 8.66 ± 0.09 |
| Kidney | Rabbit | 9.37 ± 0.07 |
| Kidney | Dog | 9.32 ± 0.18 |
| Kidney | Baboon | 8.85 ± 0.12 |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Data sourced from Brown et al. (1995).[1]
Table 2: Potency (pIC50) of RS 45041-190 for Monoamine Oxidase (MAO) Inhibition
| Enzyme | pIC50 |
| MAO-A | 6.12 |
| MAO-B | 4.47 |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Data sourced from Brown et al. (1995).[1]
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the I2 imidazoline receptor using [3H]-idazoxan and RS 45041-190 as a reference competitor is provided below.
Materials:
-
Radioligand: [3H]-idazoxan
-
Competitor: this compound
-
Test Compound: Unlabeled compound of interest
-
Receptor Source: Membrane preparations from tissues known to express I2 imidazoline receptors (e.g., rat kidney, brain cortex)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: [3H]-idazoxan + assay buffer + membrane preparation.
-
Non-specific Binding (NSB): [3H]-idazoxan + a high concentration of a non-labeled I2 ligand (e.g., 10 µM cirazoline (B1222771) or another suitable competitor) + membrane preparation.
-
Competition Binding: [3H]-idazoxan + varying concentrations of the test compound or RS 45041-190 + membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 30% of the total binding. How can I reduce it?
-
Answer: High NSB can obscure the specific binding signal. Consider the following troubleshooting steps:
-
Reduce Radioligand Concentration: Use a concentration of [3H]-idazoxan at or below its Kd value.
-
Optimize Protein Concentration: Reduce the amount of membrane protein per well. A typical range is 50-200 µg.
-
Pre-treat Filters: Ensure filters are adequately pre-soaked in a blocking agent like 0.5% PEI.
-
Increase Washes: Increase the number and volume of washes with ice-cold wash buffer.
-
Add BSA to Buffer: Including 0.1-1% Bovine Serum Albumin (BSA) in the assay buffer can sometimes reduce NSB.
-
Issue 2: Low or No Specific Binding Signal
-
Question: I am not detecting a significant specific binding signal. What could be the issue?
-
Answer: A weak or absent signal can be due to several factors:
-
Receptor Integrity: Ensure the membrane preparations have been stored correctly (at -80°C) and have not undergone multiple freeze-thaw cycles, which can degrade the receptor.
-
Radioligand Quality: Check the age and specific activity of your [3H]-idazoxan. Radiochemicals decay over time.
-
Incubation Time: Verify that the incubation time is sufficient to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Incorrect Buffer Conditions: Confirm that the pH and ionic strength of your assay buffer are optimal for the I2 receptor.
-
Issue 3: Poor Reproducibility Between Experiments
-
Question: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to variations in experimental technique.
-
Standardize Protocols: Ensure all steps of the protocol, including reagent preparation, incubation times, and washing procedures, are performed consistently.
-
Pipetting Accuracy: Calibrate and use pipettes correctly, especially when preparing serial dilutions of your compounds.
-
Consistent Reagent Lots: Use the same batch of reagents (buffers, radioligand, membranes) for a set of comparative experiments whenever possible.
-
Temperature Control: Maintain a constant and uniform temperature during the incubation step.
-
Visualizations
Caption: Putative signaling pathway of the I2 imidazoline receptor.
Caption: Troubleshooting workflow for radioligand binding assays.
Caption: General experimental workflow for a competitive binding assay.
References
- 1. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Off-target effects of RS 45041-190 hydrochloride to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RS 45041-190 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Off-Target Binding Profile of this compound
This compound is a high-affinity and selective ligand for the I₂ imidazoline (B1206853) receptor. However, like any pharmacological tool, it can interact with other proteins, potentially leading to off-target effects. The following table summarizes the known binding affinities and potencies of this compound at its primary target and key off-target sites.
| Target | Species | Tissue | Parameter | Value | Reference |
| I₂ Imidazoline Receptor | Rat | Kidney | pKi | 8.66 ± 0.09 | [1] |
| Rabbit | Kidney | pKi | 9.37 ± 0.07 | [1] | |
| Dog | Kidney | pKi | 9.32 ± 0.18 | [1] | |
| Baboon | Kidney | pKi | 8.85 ± 0.12 | [1] | |
| Monoamine Oxidase A (MAO-A) | In vitro | pIC50 | 6.12 | [1][2] | |
| Monoamine Oxidase B (MAO-B) | In vitro | pIC50 | 4.47 | [1][2] | |
| α₂-Adrenoceptor | Rat | Cerebral Cortex | pKi | 5.7 ± 0.09 | [1] |
| Other Adrenoceptors | Selectivity Ratio | >1000 | [1] | ||
| Dopamine (B1211576) Receptors | Selectivity Ratio | >1000 | [1] | ||
| 5-Hydroxytryptamine (Serotonin) Receptors | Selectivity Ratio | >1000 | [1] | ||
| Muscarinic Receptors | Selectivity Ratio | >1000 | [1] |
Troubleshooting Guide & FAQs
This section addresses potential experimental issues arising from the off-target activities of this compound.
Q1: I am observing unexpected changes in monoamine neurotransmitter levels in my experiment. Could this be related to this compound?
A1: Yes, this is a possibility. This compound exhibits moderate inhibitory activity against Monoamine Oxidase A (MAO-A) with a pIC50 of 6.12.[1][2] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine. Inhibition of MAO-A can lead to an accumulation of these neurotransmitters, which could explain your observations. Its potency against Monoamine Oxidase B (MAO-B), which primarily metabolizes dopamine, is much lower (pIC50 = 4.47).[1][2]
Troubleshooting Steps:
-
Control for MAO-A Inhibition: Include a control group treated with a selective MAO-A inhibitor to compare the effects.
-
Measure Neurotransmitter Levels: Directly measure the levels of serotonin, norepinephrine, and dopamine in your experimental system to confirm changes.
-
Consider Alternative Ligands: If MAO-A inhibition is a significant concern, consider using an I₂ ligand with a different off-target profile.
Q2: My experimental results show slight cardiovascular effects (e.g., changes in blood pressure or heart rate) that are not consistent with I₂ receptor modulation. What could be the cause?
A2: While this compound has very low affinity for α₂-adrenoceptors (pKi = 5.7), these receptors are involved in cardiovascular regulation.[1] At higher concentrations, it is possible that the compound could exert weak effects on α₂-adrenoceptors, leading to subtle cardiovascular changes. However, in vivo studies in rats have shown only small, transient effects on blood pressure and heart rate.[1]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed cardiovascular effects are concentration-dependent.
-
Use a Selective α₂-Adrenoceptor Antagonist: Co-administration with a selective α₂-adrenoceptor antagonist can help determine if the observed effects are mediated through this receptor.
-
Monitor Systemic Effects: Carefully monitor cardiovascular parameters in your animal models.
Q3: I am working on a neuronal signaling pathway and want to ensure the effects I see are solely due to I₂ receptor interaction. How can I minimize the impact of off-target effects?
A3: Given the known off-target activities, it is crucial to design experiments that can differentiate between on-target and off-target effects.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits a response in your I₂ receptor-specific assay to minimize engagement with lower-affinity off-targets.
-
Employ a Structurally Different I₂ Ligand: Use a second, structurally unrelated I₂ ligand as a validation tool. If both compounds produce the same effect, it is more likely to be an on-target I₂ receptor-mediated response.
-
Knockdown/Knockout Models: If available, use cell lines or animal models where the I₂ receptor has been knocked down or knocked out to confirm that the observed effect is dependent on the presence of the I₂ receptor.
-
Control for MAO-A and α₂-Adrenoceptor Activity: As mentioned in previous answers, include appropriate controls to account for potential effects on MAO-A and α₂-adrenoceptors.
Signaling Pathways & Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the primary signaling pathway of this compound and a general workflow for assessing off-target effects.
Caption: Signaling pathways for this compound.
Caption: Workflow for investigating off-target effects.
Experimental Protocols
Radioligand Binding Assay for I₂ Imidazoline Receptor Affinity
This protocol is a generalized method for determining the binding affinity of this compound for the I₂ imidazoline receptor using [³H]-idazoxan as the radioligand.
Materials:
-
Tissue homogenate expressing I₂ imidazoline receptors (e.g., rat kidney membrane preparation)
-
[³H]-idazoxan (Radioligand)
-
This compound (Test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a non-labeled I₂ ligand like cirazoline)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, combine the tissue homogenate, a fixed concentration of [³H]-idazoxan, and varying concentrations of this compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC₅₀.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Activity Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on MAO-A and MAO-B activity.
Materials:
-
Source of MAO-A and MAO-B enzymes (e.g., rat liver mitochondria)
-
This compound (Test compound)
-
MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (e.g., a reagent that reacts with the product of the MAO reaction to produce a fluorescent or colorimetric signal)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, pre-incubate the MAO enzyme source with the different concentrations of this compound or buffer (for control activity).
-
Initiate the reaction by adding the appropriate MAO substrate to each well.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of MAO inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition as a function of the log concentration of this compound to determine the IC₅₀.
References
Technical Support Center: Optimizing RS 45041-190 Hydrochloride for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of RS 45041-190 hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective ligand for the imidazoline (B1206853) I2 receptor.[1] Its primary mechanism of action involves binding to these receptors, which are predominantly located on the outer mitochondrial membrane.[2][3] This interaction can allosterically modulate the activity of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine.[4][5]
Q2: What are the main applications of this compound in cell-based assays?
In cell-based assays, this compound is primarily used to:
-
Investigate the function of I2 imidazoline receptors.
-
Study the inhibition of monoamine oxidase A (MAO-A).
-
Explore downstream signaling pathways related to I2 receptor activation, such as modulation of intracellular calcium levels and effects on neuronal cell survival and inflammation.[6][7]
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
Based on studies with structurally related I2 imidazoline receptor ligands, a starting concentration range of 200 nM to 20 µM is recommended for initial experiments in cell lines such as the human neuroblastoma cell line SH-SY5Y.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How should I prepare and store this compound?
This compound is soluble in water up to 100 mM.[8] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile, nuclease-free water or an appropriate buffer (e.g., PBS). The stock solution should be stored at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q5: Is this compound expected to be cytotoxic?
While specific cytotoxicity data for this compound is limited, related I2 imidazoline receptor ligands have been shown to be devoid of cytotoxicity at concentrations up to 20 µM in various cell lines.[7] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound. | 1. Sub-optimal concentration: The concentration used may be too low to elicit a response. 2. Cell line suitability: The chosen cell line may not express I2 imidazoline receptors or MAO-A at sufficient levels. 3. Incorrect assay conditions: Incubation time may be too short, or the assay may not be sensitive enough. 4. Compound degradation: Improper storage or handling of the compound. | 1. Perform a dose-response curve, starting from a low nanomolar range and extending to the low micromolar range (e.g., 10 nM to 50 µM). 2. Verify the expression of I2 receptors and MAO-A in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express these targets, such as SH-SY5Y or primary glial cells.[7] 3. Optimize incubation time and ensure your assay has the required sensitivity to detect the expected changes. 4. Prepare fresh stock solutions and handle them according to the manufacturer's recommendations. |
| High variability between replicates. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate pipetting: Errors in dispensing the compound or reagents. 3. Edge effects in microplates: Evaporation from wells on the plate's perimeter. | 1. Ensure a homogenous cell suspension and use a consistent seeding technique. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outer wells of the microplate for experimental samples; fill them with sterile buffer or media instead. |
| Unexpected or off-target effects. | 1. High compound concentration: Concentrations above the optimal range may lead to non-specific binding and off-target effects. 2. Interaction with other cellular components: The compound may have secondary targets at high concentrations. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Consult the literature for known off-target effects of I2 imidazoline ligands and consider using appropriate controls to rule them out. |
Experimental Protocols
Key Experiment 1: Cell-Based Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on MAO-A activity in a cell-based format.
Methodology:
-
Cell Culture: Plate cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested starting range is 10 nM to 50 µM. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., water).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100).
-
MAO-A Activity Measurement: Use a commercially available MAO-A activity assay kit. These kits typically provide a substrate that is converted by MAO-A into a fluorescent or colorimetric product. Follow the manufacturer's instructions for the assay.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percentage of MAO-A inhibition for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.
Key Experiment 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the potential cytotoxicity of this compound.
Methodology:
-
Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 200 nM to 50 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of approximately 570 nm. Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Potency of this compound
| Target | Assay Type | Species | pKi / pIC50 | Reference |
| I2 Imidazoline Receptor | Radioligand Binding | Rat Kidney | 8.66 | [9] |
| I2 Imidazoline Receptor | Radioligand Binding | Rabbit Kidney | 9.37 | [9] |
| I2 Imidazoline Receptor | Radioligand Binding | Dog Kidney | 9.32 | [9] |
| I2 Imidazoline Receptor | Radioligand Binding | Baboon Kidney | 8.85 | [9] |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | In vitro | 6.12 | [9] |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | In vitro | 4.47 | [9] |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Proposed signaling pathway for this compound.
References
- 1. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of intracellular Ca2+ signaling in the antinociceptive and discriminative stimulus effects of the imidazoline I2 receptor agonist 2-BFI in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: RS 45041-190 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of RS 45041-190 hydrochloride in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water up to 100 mM. For cell-based assays, it is advisable to prepare a concentrated stock solution in water and then dilute it to the final concentration in the desired cell culture medium. Sonication may be used to aid dissolution.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to one year.[1] For short-term storage (1-2 weeks), refrigeration at -4°C is also acceptable.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of the solution is a potential indicator of degradation. It is strongly advised to discard the solution and prepare a fresh one from a solid powder. To investigate the cause, consider factors such as exposure to light, improper storage temperature, or contamination.
Q4: I observe precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble salts, and the solution should be discarded.
Q5: How does pH affect the stability of this compound in solution?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at -80°C in single-use aliquots.[1] Verify the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). |
| Loss of compound activity over time | Instability in the experimental medium. | Assess the stability of this compound in your specific cell culture medium or buffer at the experimental temperature and duration. Consider using a stability-indicating assay like HPLC to monitor the compound's integrity. |
| Precipitation in working solution | Low solubility in the final buffer or medium. | Ensure the final concentration of the compound does not exceed its solubility limit in the experimental medium. The use of a co-solvent like DMSO in the initial stock solution (followed by dilution) might be considered for certain applications, though water is the primary recommended solvent. |
| Unexpected biological effects | Formation of active degradation products. | If degradation is suspected, characterize the solution using analytical techniques such as LC-MS to identify potential degradation products that may have biological activity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (solid powder)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight: 258.15 g/mol ).
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Assessment of this compound Stability in Aqueous Solution using HPLC
This protocol provides a general framework for assessing the stability of this compound. The specific HPLC conditions may need to be optimized for your system.
Objective: To determine the stability of this compound in an aqueous buffer at a specific temperature over time.
Materials:
-
Prepared stock solution of this compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
Procedure:
-
Preparation of Stability Samples:
-
Dilute the this compound stock solution to a final concentration of 100 µM in the chosen aqueous buffer.
-
Prepare several identical samples in sealed, light-protected vials.
-
-
Incubation:
-
Store the vials at the desired temperature (e.g., room temperature (25°C) or physiological temperature (37°C)).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from incubation.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for imidazoline (B1206853) compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound (a wavelength scan is recommended).
-
Injection Volume: 10 µL.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Measure the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the stability profile.
-
Signaling Pathway and Experimental Workflow
RS 45041-190 is a high-affinity ligand for I2 imidazoline receptors. These receptors are located on the outer mitochondrial membrane and are considered allosteric binding sites on monoamine oxidase (MAO).[3] The exact downstream signaling pathway of I2 receptors is not yet fully elucidated. However, their interaction with MAO suggests a role in modulating monoamine neurotransmitter levels.
Caption: A typical experimental workflow for assessing the stability of this compound in solution.
Caption: Conceptual diagram of RS 45041-190's interaction with the I2 imidazoline receptor and Monoamine Oxidase.
References
Interpreting dose-response curves for RS 45041-190 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RS 45041-190 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective ligand for I2 imidazoline (B1206853) receptors.[1][2][3] It displays significantly lower affinity for other receptors, such as α2-adrenoceptors, dopamine, serotonin, and muscarinic receptors.[2][3] Its mechanism of action is primarily through its interaction with I2 imidazoline receptors, which are located on the outer mitochondrial membrane and are thought to be allosteric sites on monoamine oxidase (MAO).
Q2: What are the known binding affinities and potencies of this compound?
The binding affinity (pKi) and inhibitory potency (pIC50) of this compound have been determined in various in vitro studies. The data is summarized in the tables below.
Data Presentation
Table 1: Binding Affinity (pKi) of this compound for I2 Imidazoline Receptors
| Species | Tissue | Radioligand | pKi (± SEM) | Reference |
| Rat | Kidney | [3H]-Idazoxan | 8.66 ± 0.09 | [1][2][3] |
| Rabbit | Kidney | [3H]-Idazoxan | 9.37 ± 0.07 | [1][2][3] |
| Dog | Kidney | [3H]-Idazoxan | 9.32 ± 0.18 | [1][2][3] |
| Baboon | Kidney | [3H]-Idazoxan | 8.85 ± 0.12 | [1][2][3] |
Table 2: Inhibitory Potency (pIC50) of this compound against Monoamine Oxidase (MAO)
| Enzyme | pIC50 | Reference |
| MAO-A | 6.12 | [1][3] |
| MAO-B | 4.47 | [1][3] |
Table 3: Radioligand Binding Parameters of [3H]-RS-45041-190
| Parameter | Value (± SEM) | Tissue | Reference |
| Kd | 2.71 ± 0.59 nM | Rat Kidney Membranes | [4] |
| Bmax | 223.1 ± 18.4 fmol/mg protein | Rat Kidney Membranes | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for I2 Imidazoline Receptors
This protocol is a general guideline for determining the binding affinity of this compound for I2 imidazoline receptors using a competitive binding assay with a radiolabeled ligand such as [3H]-idazoxan or [3H]-2-BFI.
Materials:
-
Tissue homogenate containing I2 imidazoline receptors (e.g., rat kidney or brain membranes)
-
Radioligand (e.g., [3H]-idazoxan or [3H]-2-BFI)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add the serially diluted this compound to the wells. For total binding, add assay buffer instead of the competitor. For non-specific binding, add a high concentration of a known I2 ligand (e.g., idazoxan).
-
Add the membrane homogenate to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on MAO-A and MAO-B activity.
Materials:
-
Source of MAO-A and MAO-B (e.g., rat liver or brain mitochondria, or recombinant enzymes)
-
This compound
-
MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (e.g., horseradish peroxidase and a suitable chromogenic or fluorogenic substrate)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the MAO enzyme source to each well.
-
Add the serially diluted this compound to the wells. For control wells, add assay buffer.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Incubate the plate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent to measure the amount of product formed (e.g., hydrogen peroxide).
-
Read the absorbance or fluorescence using a plate reader.
-
Plot the percentage of inhibition versus the concentration of this compound and fit the data using non-linear regression to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for a competitive radioligand binding assay.
Caption: Putative signaling pathways for I2 imidazoline receptor ligands.
Troubleshooting Guide
Issue 1: High non-specific binding in radioligand binding assay.
-
Question: My non-specific binding is very high, making it difficult to determine a clear window for specific binding. What could be the cause and how can I fix it?
-
Answer: High non-specific binding can be caused by several factors:
-
Radioligand concentration is too high: Try reducing the concentration of the radioligand. A good starting point is a concentration at or below the Kd value.
-
Insufficient washing: Increase the number and/or volume of washes with ice-cold wash buffer.
-
Hydrophobic interactions: The radioligand or your compound may be sticking to the filter plate or other components. Consider adding a low concentration of a detergent like BSA to the assay and wash buffers.
-
Inappropriate filter plate: Ensure you are using the correct type of filter plate for your assay. Some compounds may have high affinity for certain filter materials.
-
Issue 2: Inconsistent IC50/Ki values between experiments.
-
Question: I am getting variable IC50 and Ki values for this compound in my binding assays. What could be the reason?
-
Answer: Inconsistent results can stem from several sources:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Variability in membrane preparation: Use a consistent protocol for preparing your tissue homogenates. The quality and concentration of the receptor source are critical.
-
Incubation time: Ensure that the binding reaction has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time.
-
Temperature fluctuations: Maintain a constant temperature during incubation.
-
Reagent stability: Ensure that your radioligand and other reagents have not degraded.
-
Issue 3: No clear dose-response curve in the MAO inhibition assay.
-
Question: I am not observing a sigmoidal dose-response curve when testing this compound in my MAO inhibition assay. What should I check?
-
Answer: A lack of a clear dose-response curve could be due to:
-
Incorrect concentration range: You may be testing a concentration range that is too high or too low. Based on the pIC50 values, ensure your concentration range brackets the expected IC50.
-
Enzyme activity issues: Confirm that your MAO enzyme is active. Run a positive control with a known MAO inhibitor.
-
Substrate concentration: The concentration of the substrate can affect the apparent IC50. Ensure you are using a consistent and appropriate substrate concentration.
-
Incubation times: Both the pre-incubation time with the inhibitor and the reaction time with the substrate can influence the results. Optimize these times for your specific assay conditions.
-
Compound solubility: Ensure that this compound is fully dissolved in the assay buffer at all tested concentrations.
-
Issue 4: Interpreting the functional relevance of I2 imidazoline receptor binding.
-
Question: this compound binds with high affinity to the I2 imidazoline receptor, but what is the expected functional outcome?
-
Answer: The functional consequences of ligand binding to I2 imidazoline receptors are still under investigation. Unlike typical G-protein coupled receptors, a direct and well-defined downstream signaling cascade has not been fully elucidated.[5] However, some potential functional effects include:
-
Modulation of MAO activity: As I2 sites are located on MAO, binding of ligands like RS 45041-190 can inhibit MAO-A and MAO-B activity, leading to an increase in monoamine levels.[6]
-
Interaction with calcium signaling: Some studies suggest that I2 receptor ligands may modulate intracellular calcium levels, which could influence various cellular processes.[7]
-
Neuroprotection and analgesia: In vivo studies with I2 ligands have shown potential neuroprotective and analgesic effects, though the precise mechanisms are still being explored.[5] It is important to design functional assays that can measure these potential downstream effects to fully characterize the activity of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of intracellular Ca2+ signaling in the antinociceptive and discriminative stimulus effects of the imidazoline I2 receptor agonist 2-BFI in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of I2 Imidazoline Receptor Research: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the enigmatic I2 imidazoline (B1206853) receptor, the path is often fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation, ensuring more robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. What are the primary sources of variability in I2 imidazoline receptor research?
A1: Inconsistency in I2 imidazoline receptor research often stems from several key factors:
-
Receptor Heterogeneity: I2 imidazoline "receptors" are not a single entity but a family of binding sites.[1][2][3] At least two subtypes, I2A and I2B, have been proposed based on their differential affinity for the drug amiloride.[2] Furthermore, I2 binding sites have been identified on multiple proteins, including monoamine oxidases (MAO-A and MAO-B) and brain creatine (B1669601) kinase, contributing to their pharmacological complexity.[1][3][4][5]
-
Ligand Specificity: A major pitfall is the lack of truly selective ligands. Many compounds also interact with I1 imidazoline receptors and α2-adrenoceptors.[6][7] Idazoxan (B1206943), a commonly used I2 ligand, also binds to these other receptors.[1][4][8] Careful selection of ligands and appropriate controls are crucial.
-
Elusive Molecular Identity: The gene encoding the I2 receptor has not been definitively identified, making molecular tools like knockout models challenging to develop and interpret.[1][9] This molecular ambiguity complicates the validation of findings.
Q2: How can I differentiate between I1 and I2 imidazoline receptor-mediated effects in my experiments?
A2: Distinguishing between I1 and I2 receptor activity is a significant challenge. Here are some strategies:
-
Pharmacological Tools: Utilize a panel of ligands with varying selectivity profiles. For example, clonidine (B47849) has a higher affinity for I1 receptors, while idazoxan preferentially labels I2 sites.[8][10] However, be aware of the cross-reactivity of these ligands.
-
Cellular Localization: I1 receptors are generally located on the plasma membrane, while I2 receptors are predominantly found on the outer mitochondrial membrane.[4][9] Subcellular fractionation experiments can help dissect the localization of the observed effects.
-
Functional Assays: I1 receptor activation is often linked to blood pressure regulation, while I2 receptor modulation has been implicated in pain, neuroprotection, and psychiatric conditions.[4][11][12] Tailor your functional assays to the expected outcomes for each receptor subtype.
Q3: I am observing off-target effects with my I2 receptor ligands. How can I control for these?
A3: Off-target effects are a common issue. To mitigate this:
-
Use Multiple Ligands: Employ structurally distinct I2 receptor ligands to see if they produce the same effect. Consistent results across different chemical scaffolds strengthen the evidence for I2 receptor involvement.
-
Antagonist Studies: Use the available, albeit non-selective, antagonist idazoxan to see if it can block the observed effect.[4] However, remember that idazoxan also has affinity for I1 and α2-receptors, so further controls are necessary.[1]
-
Control for α2-Adrenoceptor Activity: Include α2-adrenoceptor-selective antagonists, such as yohimbine (B192690) or RX821002, in your experiments to rule out the involvement of this receptor system.[6]
-
MAO Inhibition: Since some I2 binding sites are located on MAOs, consider whether the observed effects could be due to MAO inhibition.[1][13][14] Assaying for MAO activity directly can be a useful control.
Troubleshooting Guides
Problem 1: Difficulty in Reproducing Ligand Binding Assay Results
-
Possible Cause: Variability in membrane preparation, buffer conditions, or radioligand stability.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure a consistent and detailed protocol for membrane preparation from your tissue of interest.
-
Optimize Buffer: The composition of the incubation buffer, including pH and ionic strength, can influence ligand binding. Systematically optimize these parameters.
-
Radioligand Quality: Verify the purity and specific activity of your radioligand. Degradation can lead to inconsistent results.
-
Nonspecific Binding: Properly define and subtract nonspecific binding using a high concentration of a competing, unlabeled ligand.
-
Problem 2: Ambiguous Results in Functional Assays
-
Possible Cause: The chosen functional readout may not be directly coupled to I2 receptor activation or may be influenced by multiple signaling pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: The signaling pathways downstream of I2 receptors are not well-characterized.[1] It is crucial to investigate multiple potential downstream effectors.
-
Cell-Based vs. In Vivo: Effects observed in whole-animal studies may be indirect. Use cell-based models, where possible, to investigate direct cellular effects.
-
Dose-Response Curves: Generate full dose-response curves for your ligands to understand their potency and efficacy. Biphasic curves may indicate the involvement of multiple receptor subtypes or off-target effects.[2]
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Common Ligands at Imidazoline and Adrenergic Receptors
| Ligand | I2 Imidazoline Site | α2-Adrenoceptor | Reference |
| Guanoxan | ~1.3 | High | [6] |
| Cirazoline | ~1.3 | ~307 | [6] |
| Idazoxan | High | High | [6][7] |
| Naphazoline | High | High | [6] |
| Clonidine | Moderate | High | [6] |
| RX821002 | Low | High | [6] |
| RS 15385-197 | >10,000 | ~0.3 | [6] |
Note: This table provides a relative comparison. Absolute values can vary between studies and experimental conditions.
Key Experimental Protocols
Radioligand Binding Assay for I2 Imidazoline Receptors
This protocol is a generalized procedure and may require optimization for specific tissues and ligands.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a final volume of 250 µL, combine:
-
Membrane preparation (50-100 µg of protein)
-
Radioligand (e.g., [3H]Idazoxan or [3H]2-BFI) at a concentration near its Kd.
-
Competing unlabeled ligands at various concentrations (for competition assays).
-
To mask α2-adrenoceptors, include a selective antagonist like 10 µM rauwolscine.[15]
-
-
Define nonspecific binding using a high concentration of a suitable unlabeled ligand (e.g., 10 µM cirazoline).[15]
-
Incubate at a specific temperature and time (e.g., 60 minutes at 25°C).[15]
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
For saturation experiments, determine Kd and Bmax by nonlinear regression analysis of specific binding data.
-
For competition experiments, determine IC50 values and subsequently calculate Ki values using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 5. Analysis of the pharmacological and molecular heterogeneity of I(2)-imidazoline-binding proteins using monoamine oxidase-deficient mouse models [pubmed.ncbi.nlm.nih.gov]
- 6. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]
- 10. kup.at [kup.at]
- 11. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. What are imidazoline receptor modulators and how do they work? [synapse.patsnap.com]
- 13. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to minimize non-specific binding with [3H]-RS 45041-190
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using [3H]-RS 45041-190 in radioligand binding assays. Our goal is to help you minimize non-specific binding and obtain high-quality, reproducible data.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding (NSB) can obscure the specific signal from your target receptor, leading to inaccurate affinity (Kd) and density (Bmax) calculations. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. If you are experiencing high NSB with [3H]-RS 45041-190, consider the following potential causes and solutions.
Question: My non-specific binding is too high. What are the first things I should check?
Answer: High non-specific binding is a common issue in radioligand binding assays. Here are the initial steps to take to diagnose and remedy the problem:
-
Radioligand Concentration: Using too high a concentration of [3H]-RS 45041-190 can lead to increased NSB. A good starting point is to use a concentration at or below the Kd value (approximately 2.71 nM).
-
Tissue/Membrane Concentration: Excessive amounts of protein in the assay can increase non-specific interactions. A typical range for membrane protein is 100-500 µg per assay tube. It is advisable to perform a protein concentration titration to find the optimal amount for your specific tissue or cell preparation.
-
Washing Steps: Inadequate washing can leave unbound radioligand trapped on the filter, artificially inflating the non-specific binding signal. Ensure you are using a sufficient volume of ice-cold wash buffer and that the washes are performed rapidly to minimize dissociation of the specifically bound radioligand. Increasing the number of washes can also be beneficial.
Question: I've optimized my radioligand and protein concentrations, but NSB is still high. What other assay conditions can I modify?
Answer: If initial troubleshooting steps are insufficient, you can further optimize your assay conditions:
-
Incubation Time and Temperature: While it is crucial to reach equilibrium for specific binding, excessively long incubation times can sometimes increase NSB. Consider performing a time-course experiment to determine the optimal incubation period where specific binding is maximal and NSB is minimized.
-
Assay Buffer Composition: The composition of your assay buffer can significantly impact non-specific binding. Consider the following modifications:
-
Addition of Bovine Serum Albumin (BSA): BSA can be added to the assay buffer (typically at 0.1-1% w/v) to block non-specific binding sites on the assay tubes, filter apparatus, and even the membranes themselves.
-
Adjusting Ionic Strength: Modifying the salt concentration in your buffer can sometimes reduce non-specific electrostatic interactions.
-
-
Filter Pre-treatment: The filters used to separate bound from free radioligand can be a source of non-specific binding. Pre-soaking the filters in a solution of a blocking agent like polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter itself.
Question: Could the issue be with my definition of non-specific binding?
Answer: It is possible that the ligand used to define non-specific binding is not optimal. For [3H]-RS 45041-190, it is important to remember that a significant portion of its binding (30-40%) is to sites sensitive to monoamine oxidase A (MAO-A) inhibitors like clorgyline.[1]
-
Choice of Displacer: To define non-specific binding for the I2 imidazoline (B1206853) receptor, a high concentration of a selective I2 ligand, such as unlabeled RS 45041-190 or idazoxan (B1206943), should be used.
-
Characterizing MAO-A Binding: To specifically assess the portion of binding to MAO-A sites, you can use a high concentration of clorgyline in a parallel set of tubes.
By carefully selecting your displacing ligand, you can more accurately distinguish between specific binding to I2 receptors and binding to other sites.
Frequently Asked Questions (FAQs)
Q1: What is the binding affinity of [3H]-RS 45041-190 for I2 imidazoline receptors?
A1: [3H]-RS 45041-190 binds to I2 imidazoline receptors in rat kidney membranes with high affinity. The equilibrium dissociation constant (Kd) has been reported to be approximately 2.71 ± 0.59 nM, with a maximum binding site density (Bmax) of 223.1 ± 18.4 fmol/mg protein.[1]
Q2: What is the selectivity profile of [3H]-RS 45041-190?
A2: [3H]-RS 45041-190 is a selective ligand for I2 imidazoline receptors.[1][2] It has low affinity for α1- and α2-adrenoceptors, I1 imidazoline receptors, histamine, 5-hydroxytryptamine, and dopamine (B1211576) receptors.[1] However, a notable characteristic is that 30-40% of its binding can be displaced by MAO-A inhibitors.[1]
Q3: What is a suitable assay buffer for a [3H]-RS 45041-190 binding assay?
A3: A common starting point for an I2 imidazoline receptor binding assay buffer is a Tris-based buffer. For example, 50 mM Tris-HCl at pH 7.4. The inclusion of divalent cations like MgCl2 (e.g., 5 mM) may also be beneficial. It is highly recommended to optimize the buffer composition for your specific experimental system.
Q4: How should I prepare my tissue membranes for the assay?
A4: Proper membrane preparation is critical. Tissues should be homogenized in an appropriate buffer (e.g., ice-cold Tris-HCl) and subjected to centrifugation to pellet the membranes. The membrane pellet should then be washed multiple times by resuspension and centrifugation to remove endogenous ligands and other interfering substances.
Quantitative Data Summary
| Parameter | Value | Tissue Source | Reference |
| Kd | 2.71 ± 0.59 nM | Rat Kidney Membranes | [1] |
| Bmax | 223.1 ± 18.4 fmol/mg protein | Rat Kidney Membranes | [1] |
| I2 Specific Binding | 60-70% of total binding | Rat Kidney Membranes | [1] |
| MAO-A Specific Binding | 30-40% of total binding | Rat Kidney Membranes | [1] |
| pKi (vs. [3H]-idazoxan) | 8.66 ± 0.09 | Rat Kidney | [2][3] |
| pIC50 (vs. MAO-A) | 6.12 | In vitro | [2] |
Experimental Protocols & Workflows
Suggested Experimental Protocol for [3H]-RS 45041-190 Saturation Binding
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat kidney) in ice-cold 50 mM Tris-HCl, pH 7.4.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
2. Assay Procedure:
-
Prepare assay tubes containing:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of an unlabeled I2 ligand (e.g., 10 µM idazoxan or unlabeled RS 45041-190).
-
-
Add a range of concentrations of [3H]-RS 45041-190 (e.g., 0.1 to 20 nM) to the tubes.
-
Add the membrane preparation (e.g., 100-500 µg of protein) to initiate the binding reaction.
-
Incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). This should be determined experimentally.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% PEI.
-
Wash the filters quickly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
4. Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
Experimental Workflow Diagram
Caption: Workflow for a [3H]-RS 45041-190 saturation binding assay.
Troubleshooting Workflow for High Non-Specific Binding
Caption: Logical steps for troubleshooting high non-specific binding.
References
Technical Support Center: RS 45041-190 Hydrochloride Long-Term In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting long-term in vivo studies with RS 45041-190 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
I. Compound Preparation and Administration
Question: My this compound solution appears cloudy or precipitates over time. What should I do?
Answer:
-
Potential Cause: this compound may have limited solubility or stability in certain vehicles, especially at higher concentrations or over extended storage periods.
-
Recommended Solutions:
-
Vehicle Optimization: Ensure you are using an appropriate vehicle. While saline is common, solubility can sometimes be improved with a small percentage of a co-solvent like DMSO or Tween 80. However, always run a vehicle-only control group to account for any effects of the co-solvent.
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of degradation or precipitation.
-
Solubility Check: Perform a small-scale solubility test with your chosen vehicle and concentration before preparing a large batch.
-
Storage Conditions: If short-term storage is necessary, store the solution protected from light and at the recommended temperature, as indicated on the certificate of analysis.
-
Question: I am observing irritation at the injection site in my study animals. How can I mitigate this?
Answer:
-
Potential Cause: The formulation's pH, osmolarity, or the compound itself may be causing local tissue irritation.
-
Recommended Solutions:
-
pH Adjustment: Check and adjust the pH of your dosing solution to be within a physiologically tolerated range (typically pH 7.2-7.4).
-
Route of Administration: If subcutaneous or intramuscular injections are causing issues, consider alternative routes like oral gavage or intraperitoneal injection, if appropriate for your study goals.
-
Injection Volume and Technique: Ensure the injection volume is appropriate for the size of the animal and that proper injection technique is used to minimize tissue damage. Rotate injection sites if possible.
-
II. Animal Welfare and Monitoring
Question: My animals are showing unexpected changes in body weight or food/water consumption. How should I proceed?
Answer:
-
Potential Cause: These changes could be due to the pharmacological effects of this compound, general stress from the experimental procedures, or an unrelated health issue.
-
Recommended Solutions:
-
Increased Monitoring: Increase the frequency of monitoring for the affected animals.
-
Dose-Response Assessment: Determine if the effect is dose-dependent. A lower dose may still achieve the desired pharmacological effect with fewer side effects.
-
Veterinary Consultation: Consult with a veterinarian to rule out underlying health problems and to ensure animal welfare.[1]
-
Refine Procedures: Review all animal handling and dosing procedures to minimize stress.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity and selective ligand for I2 imidazoline (B1206853) receptors.[3][4] It also demonstrates moderate potency for inhibiting monoamine oxidase A (MAO-A) in vitro.[3] Its selectivity for I2 receptors over other receptors like α2-adrenoceptors is a key feature.[5]
Q2: What are the known biological effects of this compound in vivo?
A2: In preclinical studies, RS 45041-190 and other I2 receptor ligands have been shown to be effective in models of inflammatory and neuropathic pain.[6] Some studies have indicated its involvement in modulating the effects of opioids.[7] Behavioral effects have also been reported in rats.
Q3: Which animal models are suitable for long-term studies with this compound?
A3: The choice of animal model is critical and depends on the research question.[1][8] Rodents, such as mice and rats, are commonly used in biomedical research.[1] Given that the binding affinity of RS 45041-190 has been characterized in rats, this is a well-justified model.[3]
Q4: How do I select an appropriate starting dose for a long-term in vivo study?
A4: A thorough literature review of studies using RS 45041-190 or similar I2 imidazoline ligands can provide guidance on effective dose ranges. For example, one study reported an ED50 value of 2.30 mg/kg for substitution in a 2-BFI discrimination study in rats.[9] It is also advisable to conduct a pilot study with a small number of animals to determine the optimal dose that balances efficacy with minimal side effects.[2]
Q5: What control groups are necessary for a robust long-term study design?
A5: A well-designed study should include a vehicle control group (animals receiving the same formulation without the active compound) to account for any effects of the vehicle or the administration procedure.[8] Depending on the experimental question, a positive control group (animals receiving a compound with a known effect) may also be beneficial.
Data Presentation
Effective data management is crucial for long-term studies. Below are example tables for presenting key quantitative data.
Table 1: Summary of Animal Body Weights (grams) Over Time
| Treatment Group | Week 0 | Week 4 | Week 8 | Week 12 |
| Vehicle Control | 250.5 ± 5.2 | 300.1 ± 6.8 | 345.3 ± 7.1 | 380.6 ± 8.3 |
| RS 45041-190 (1 mg/kg) | 251.2 ± 4.9 | 298.7 ± 5.5 | 340.1 ± 6.9 | 375.4 ± 7.9 |
| RS 45041-190 (5 mg/kg) | 249.8 ± 5.1 | 295.3 ± 6.1 | 335.8 ± 7.5 | 370.1 ± 8.1 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Weekly Food and Water Consumption
| Treatment Group | Average Daily Food Intake ( g/animal ) | Average Daily Water Intake (mL/animal) |
| Vehicle Control | 22.5 ± 1.5 | 35.2 ± 2.1 |
| RS 45041-190 (1 mg/kg) | 22.1 ± 1.3 | 34.8 ± 1.9 |
| RS 45041-190 (5 mg/kg) | 21.5 ± 1.6 | 33.9 ± 2.3 |
Data are presented as the average over the 12-week study period (mean ± SEM).
Experimental Protocols
This section provides a detailed methodology for a representative long-term in vivo study.
Protocol: 12-Week Chronic Dosing Study in Rats
-
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Age at start of study: 8 weeks
-
Supplier: Charles River Laboratories
-
Housing: Individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Ad libitum access to standard chow and water.
-
-
Acclimation:
-
Animals are acclimated to the facility for at least one week prior to the start of the experiment. During this time, they are handled daily to minimize stress.[10]
-
-
Randomization and Blinding:
-
Compound Preparation and Administration:
-
Vehicle: 0.9% sterile saline.
-
Preparation: this compound is dissolved in the vehicle to the desired concentrations (e.g., 1 mg/mL and 5 mg/mL) and vortexed until fully dissolved. The solution is prepared fresh daily.
-
Administration: Animals are dosed once daily via oral gavage at a volume of 1 mL/kg body weight.
-
-
Monitoring and Data Collection:
-
Body Weight: Recorded weekly.
-
Food and Water Intake: Measured weekly by weighing the food hopper and water bottle.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, distress, or changes in behavior.
-
Behavioral Assessments: (Example: Hot plate test for thermal nociception) Performed at baseline and at weeks 4, 8, and 12.
-
-
Endpoint and Tissue Collection:
-
At the end of the 12-week study, animals are euthanized according to AVMA guidelines.
-
Blood samples are collected via cardiac puncture for pharmacokinetic or biomarker analysis.
-
Tissues of interest (e.g., brain, kidney, liver) are harvested for further analysis.
-
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: Workflow for a long-term in vivo study.
Caption: Signaling pathway of this compound.
Caption: Troubleshooting unexpected weight loss.
References
- 1. ichor.bio [ichor.bio]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 204274-74-8 | RS45041190 | Tocris Bioscience [tocris.com]
- 5. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of I2-imidazoline receptors enhances supraspinal morphine analgesia in mice: a model to detect agonist and antagonist activities at these receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. Role of intracellular Ca2+ signaling in the antinociceptive and discriminative stimulus effects of the imidazoline I2 receptor agonist 2-BFI in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing an In Vivo Preclinical Research Study [mdpi.com]
Technical Support Center: Enhancing the Solubility of Imidazoline Receptor Ligands
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the poor solubility of imidazoline (B1206853) receptor ligands. The following sections offer troubleshooting advice, frequently asked questions, quantitative solubility data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of imidazoline receptor ligands in a question-and-answer format.
Q1: My imidazoline ligand has precipitated out of my aqueous buffer solution. What are the likely causes and how can I resolve this?
A1: Precipitation of imidazoline ligands in aqueous buffers is a common issue, often stemming from several factors:
-
pH-Dependent Solubility: Imidazoline compounds are often weak bases and their solubility is highly dependent on the pH of the medium.[1][2] They are generally more soluble in acidic conditions where the imidazole (B134444) ring is protonated. If the buffer pH is near or above the pKa of the compound, it will be in its less soluble free base form, leading to precipitation.
-
Solution: Lower the pH of your buffer to increase the solubility of the ligand. It is crucial to determine the pH-solubility profile of your specific ligand to identify the optimal pH range for your experiments.[3]
-
-
Supersaturation: You may have initially dissolved the compound (perhaps with the aid of a small amount of organic solvent) at a concentration above its thermodynamic solubility in the final aqueous buffer. Over time, the thermodynamically stable, less soluble form will precipitate.
-
Solution: Determine the equilibrium solubility of your compound in the final buffer system to ensure you are working within the soluble range. If higher concentrations are required, consider using solubility enhancement techniques as detailed in the protocols below.
-
-
Buffer Composition: The components of your buffer can influence solubility. For instance, phosphate (B84403) buffers can sometimes interact with drug molecules and reduce solubility.[4]
-
Solution: Experiment with different buffer systems (e.g., citrate, acetate) to assess their impact on your ligand's solubility.
-
Q2: I'm struggling to dissolve my imidazoline ligand in any solvent for my initial stock solution. What should I do?
A2: When facing difficulties in preparing a stock solution, a systematic approach to solvent selection is recommended:
-
Start with Common Organic Solvents: Most imidazoline ligands exhibit good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).[5][6][7]
-
Action: Attempt to dissolve a small amount of your compound in each of these solvents to determine the most effective one. Sonication can aid in the dissolution process.[8]
-
-
Consider Cosolvents: If solubility in a single organic solvent is limited, a cosolvent system can be effective.[9][10] This involves mixing a water-miscible organic solvent with your aqueous buffer.
-
Action: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[6]
-
-
Salt Formation: If you are working with a free base, converting it to a salt form can significantly increase aqueous solubility.[11]
Q3: My formulation appears to be unstable over time, with the ligand crashing out of solution. How can I improve the stability of my solubilized ligand?
A3: Maintaining the stability of a solubilized drug is critical for reproducible experimental results. Here are some strategies:
-
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state for a longer duration.[13]
-
Action: Incorporating polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into your formulation can help prevent precipitation.[7]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility and stability.[14][15]
-
Action: This is a highly effective technique. A detailed protocol for preparing cyclodextrin (B1172386) inclusion complexes is provided below.
-
-
Storage Conditions: The stability of your solution can be influenced by temperature and light.
Frequently Asked Questions (FAQs)
Q: What are the main challenges in solubilizing imidazoline receptor ligands?
A: The primary challenges stem from their chemical structure. Many imidazoline ligands are lipophilic and possess high melting points, contributing to their poor aqueous solubility.[16] Their solubility is also often pH-dependent due to the presence of the ionizable imidazoline ring.[17]
Q: Which solubility enhancement techniques are most promising for imidazoline ligands?
A: Several techniques have shown promise:
-
pH Adjustment: Due to their basic nature, adjusting the pH to the acidic range is a simple and effective method to increase solubility.[2][12]
-
Cyclodextrin Complexation: This method has been shown to improve the stability and solubility of imidazoline-derived drugs.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance dissolution rates.[7]
-
Nanoparticle Formulations: Encapsulating the ligand in nanoparticles, such as those made from PLGA, can improve solubility and provide sustained release.[5]
Q: How do I determine the solubility of my imidazoline ligand?
A: The most common and reliable method is the shake-flask method . This involves adding an excess amount of the compound to a known volume of the solvent (e.g., buffer) and agitating it until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved ligand in the filtrate is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Q: Can I use surfactants to improve the solubility of my ligand?
A: Yes, surfactants can be used to increase solubility by forming micelles that encapsulate the drug molecules. However, it is important to select a biocompatible surfactant and use it at a concentration that does not interfere with your biological assay.
Quantitative Solubility Data of Common Imidazoline Receptor Ligands
The following table summarizes the solubility of several widely used imidazoline receptor ligands in various solvents. This data is intended as a guide; actual solubility may vary based on the specific salt form, purity, and experimental conditions.
| Ligand | Solvent | Solubility | Reference(s) |
| Moxonidine | PBS (pH 7.2) | ~2 mg/mL | [6] |
| Ethanol | ~10 mg/mL | [6] | |
| DMSO | ~20 mg/mL | [6] | |
| DMF | ~20 mg/mL | [6] | |
| Water | Very slightly soluble | ||
| Water (23°C, free base) | ~1.3 mg/mL | ||
| Clonidine (B47849) HCl | PBS (pH 7.2) | ~5 mg/mL | [7] |
| Water | 100 mM (~26.66 mg/mL) | [10] | |
| Water | 50 mg/mL (with heat) | [12] | |
| Ethanol | ~2 mg/mL | [7] | |
| DMSO | 50 mM (~13.33 mg/mL) | [10] | |
| DMF | ~0.3 mg/mL | [7] | |
| Rilmenidine Hemifumarate | Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [5] |
| Ethanol | ~10 mg/mL | [5] | |
| DMSO | ~3 mg/mL | [5] | |
| DMF | ~3 mg/mL | [5] | |
| Rilmenidine Phosphate | Water | ~19% w/v (190 mg/mL) | |
| Methanol | ~7% w/v (70 mg/mL) | ||
| Chloroform | 0.7% w/v (7 mg/mL) | ||
| Ethanol | 0.7% w/v (7 mg/mL) | ||
| DMSO | ~4 mg/mL | [11] |
Experimental Protocols
Here are detailed methodologies for common solubility enhancement techniques applicable to imidazoline receptor ligands.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes the formation of an inclusion complex between an imidazoline ligand and a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) to enhance aqueous solubility.
Materials:
-
Imidazoline receptor ligand
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Determine Stoichiometry: A 1:1 molar ratio of ligand to cyclodextrin is a common starting point. Phase solubility studies can be conducted to determine the optimal ratio.
-
Dissolve Cyclodextrin: Dissolve the calculated amount of cyclodextrin in deionized water with gentle heating (e.g., 40-50°C) and stirring until a clear solution is obtained.
-
Add Ligand: Slowly add the imidazoline ligand to the cyclodextrin solution while maintaining stirring. If the ligand is first dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol), add this solution dropwise.
-
Complexation: Continue stirring the mixture for 24-48 hours at a constant temperature (e.g., room temperature) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved ligand.
-
Lyophilization: Freeze the filtered solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the ligand-cyclodextrin inclusion complex.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol details the preparation of a solid dispersion to improve the dissolution rate of an imidazoline ligand by dispersing it in a hydrophilic polymer matrix.[6][7]
Materials:
-
Imidazoline receptor ligand
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieve
Procedure:
-
Select Drug-to-Polymer Ratio: Start with various weight ratios of ligand to polymer (e.g., 1:1, 1:3, 1:5) to find the optimal formulation.
-
Dissolution: Dissolve both the imidazoline ligand and the polymer in a suitable volatile organic solvent. Ensure complete dissolution to achieve a clear solution. Sonication may be used to facilitate this process.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C). Continue until a solid film or mass is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and then pass it through a sieve to obtain a fine powder of uniform particle size.
-
Characterization: The amorphous nature of the drug in the dispersion can be confirmed by DSC and XRD. The dissolution rate of the solid dispersion should be compared to that of the pure ligand.
Protocol 3: Preparation of Ligand-Loaded Nanoparticles (Double Emulsion Solvent Evaporation Method)
This protocol is suitable for encapsulating water-soluble forms of imidazoline ligands (e.g., hydrochloride salts) into biodegradable polymers like PLGA to achieve sustained release and improved bioavailability.[5]
Materials:
-
Imidazoline receptor ligand (salt form)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Ultrasonicator (probe or bath)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Inner Aqueous Phase (w1): Dissolve the imidazoline ligand in a small volume of deionized water.
-
Prepare Organic Phase (o): Dissolve a known amount of PLGA in an organic solvent like DCM.
-
Form Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or probe sonicator to create a fine water-in-oil (w/o) emulsion.
-
Prepare External Aqueous Phase (w2): Prepare a solution of PVA in deionized water (e.g., 1-5% w/v).
-
Form Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and immediately homogenize or sonicate to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated ligand.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder that can be stored and reconstituted for use.
Visualizations
Signaling Pathways
Activation of imidazoline receptors triggers distinct downstream signaling cascades.
Caption: I1 Imidazoline Receptor Signaling Pathway.
Caption: I2 Imidazoline Receptor Signaling Pathway.
Caption: I3 Imidazoline Receptor Signaling Pathway.[1][4]
Experimental & Logical Workflows
Caption: Experimental Workflow for Solubility Enhancement.
Caption: Logical Troubleshooting for Ligand Precipitation.
References
- 1. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. scispace.com [scispace.com]
- 8. ijplsjournal.com [ijplsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. scienceasia.org [scienceasia.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and in vitro/in vivo evaluation of a clonidine hydrochloride drug-resin suspension as a sustained-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. oatext.com [oatext.com]
- 16. scispace.com [scispace.com]
- 17. Design of experiments in the optimization of nanoparticle-based drug delivery systems [ouci.dntb.gov.ua]
Unexpected behavioral effects of RS 45041-190 hydrochloride in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RS 45041-190 hydrochloride in mouse behavioral studies. The information is compiled from preclinical research to address unexpected behavioral effects and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: We administered RS 45041-190 expecting an analgesic effect in an acute pain model, but observed no change or even increased pain sensitivity. Is this a known phenomenon?
A1: Yes, this is a documented, albeit potentially unexpected, effect. While I2 imidazoline (B1206853) receptor ligands are involved in pain modulation, their effects are complex and context-dependent.
-
Lack of Efficacy in Acute Phasic Pain: RS 45041-190, like other I2 ligands, is reported to be less effective in models of acute phasic pain when administered alone.[1]
-
Hyperalgesic Effects: In specific contexts, such as intrathecal administration in an acute arthritis model in rats, RS 45041-190 has been shown to be hyperalgesic, meaning it can increase pain sensitivity.[2][3] This suggests that spinal I2 imidazoline receptors may play a role in controlling hyperexcitability during inflammation.[2]
Troubleshooting Tip: If your goal is to achieve analgesia, consider using RS 45041-190 in models of chronic inflammatory or neuropathic pain, where I2 ligands have shown more efficacy.[1][4] Alternatively, explore its use as a co-adjuvant with opioids.
Q2: Does RS 45041-190 affect locomotor activity in mice? We are seeing conflicting results in our open-field tests.
A2: There is limited specific data on the effects of RS 45041-190 on locomotor activity in mice. However, studies in rats have shown that at certain doses, it does not significantly alter activity or rotarod performance.[4] It is important to note that other I2 ligands have been reported to have variable effects on locomotion, with some showing no change and others causing a decrease at higher doses.
Troubleshooting Tip: To clarify the effects on locomotor activity in your mouse strain, it is crucial to perform dose-response studies and include a vehicle-treated control group. Ensure that any observed behavioral changes in other tests (e.g., anxiety models) are not confounded by hyperactivity or sedation.
Q3: Can RS 45041-190 be used to enhance the effects of other analgesics?
A3: Yes, one of the most significant findings is that I2 imidazoline ligands can potentiate morphine-induced analgesia.[1][2]
-
Mechanism: This potentiation is thought to be mediated by I2 imidazoline receptors and involves G-proteins, as the effect is blocked by the pertussis toxin.[1][2]
-
Application: This suggests that RS 45041-190 could be used as a therapeutic co-adjuvant, potentially allowing for lower doses of opioids and reducing the development of tolerance.[1]
Troubleshooting Guides
Problem: Inconsistent results in pain assays.
-
Possible Cause 1: Type of Pain Model. As mentioned, RS 45041-190's efficacy is dependent on the pain modality. It may not be effective in acute thermal pain models like the hot plate or tail-flick test when used alone.
-
Possible Cause 2: Route of Administration. The hyperalgesic effects of RS 45041-190 were observed with intrathecal administration.[2] Systemic administration (e.g., intraperitoneal) may yield different results.
-
Solution: Carefully select and report the route of administration. If using spinal delivery, be aware of the potential for pronociceptive effects.
-
Problem: Difficulty interpreting behavioral changes in complex tasks.
-
Possible Cause: Confounding motor or sedative effects. Although not extensively reported for RS 45041-190 in mice, any novel compound can have unexpected effects on general activity.
-
Solution: Always run a basic locomotor activity test (e.g., open field) and a motor coordination test (e.g., rotarod) at the doses used in your primary behavioral experiments. This will help you dissociate specific behavioral effects (e.g., on anxiety or cognition) from general motor impairments.
-
Quantitative Data Summary
| Parameter | Species | Dose(s) | Route | Effect | Reference |
| Barbiturate Sleeping Time | Mouse | 1-10 mg/kg | i.p. | No effect | [4] |
| Rotarod Performance | Rat | 10 mg/kg | i.p. | No effect | [4] |
| Body Core Temperature | Rat | 1 mg/kg | s.c. | No effect | [4] |
| Food Consumption | Rat | 10 and 25 mg/kg | i.p. | Significant increase | [4] |
| Water Consumption | Rat | 10 mg/kg | i.p. | No effect | [4] |
| Pain Sensitivity (Acute Arthritis) | Rat | Not specified | Intrathecal | Hyperalgesia | [2][3] |
Experimental Protocols
Hot Water Tail-Flick Test for Morphine Potentiation
This protocol is adapted from studies investigating the potentiation of opioid analgesia by I2 imidazoline ligands in mice.[2]
-
Animals: Male Swiss albino mice (or other appropriate strain), 20-25g.
-
Drug Administration:
-
Administer this compound (dissolved in saline) via intracerebroventricular (i.c.v.) or subcutaneous (s.c.) injection.
-
30 minutes after RS 45041-190 administration, inject morphine subcutaneously.
-
-
Apparatus: A tail-flick analgesia meter with a water bath maintained at 52°C.
-
Procedure:
-
Gently restrain the mouse and immerse the distal third of its tail in the hot water.
-
Record the latency (in seconds) for the mouse to flick its tail out of the water. A cut-off time of 10-15 seconds is used to prevent tissue damage.
-
Measure baseline latency before any drug administration.
-
Measure post-injection latency 30 minutes after the morphine injection.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-injection latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between groups treated with vehicle + morphine and RS 45041-190 + morphine.
-
Visualizations
Signaling and Experimental Logic
Caption: Workflow and proposed pathway for morphine potentiation.
Troubleshooting Logic for Unexpected Hyperalgesia
Caption: Decision tree for unexpected hyperalgesia results.
References
- 1. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of I2-imidazoline receptors enhances supraspinal morphine analgesia in mice: a model to detect agonist and antagonist activities at these receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An I2 imidazoline ligand, RS 45041, potentiates hyperalgesia in acute arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Imidazoline I2 Receptor Ligands: RS 45041-190, BU224, and 2-BFI
For researchers and professionals in drug development, the selection of appropriate molecular probes is critical for advancing our understanding of therapeutic targets. This guide provides a detailed comparison of three prominent ligands for the imidazoline (B1206853) I2 receptor: RS 45041-190 hydrochloride, BU224, and 2-BFI. These compounds are instrumental in investigating the physiological and pathological roles of I2 receptors, which are implicated in a variety of conditions including pain, neuroinflammation, and psychiatric disorders.
Quantitative Comparison of Binding Affinities
The binding affinity and selectivity of a ligand are paramount for its utility in research. The following table summarizes the available binding data for RS 45041-190, BU224, and 2-BFI at imidazoline I2 receptors and α2-adrenoceptors, a common off-target receptor for imidazoline compounds. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Compound | Target | Species/Tissue | Radioligand | Binding Affinity (Ki/pKi) | Selectivity (I2 vs α2) | Reference |
| RS 45041-190 | I2 Imidazoline Receptor | Rat Kidney | [3H]-Idazoxan | pKi = 8.66 | ~800-fold | |
| I2 Imidazoline Receptor | Rabbit Kidney | [3H]-Idazoxan | pKi = 9.37 | >1000-fold | ||
| α2-Adrenoceptor | Rat Cerebral Cortex | - | pKi = 5.7 | - | ||
| BU224 | I2 Imidazoline Receptor | - | - | Ki = 2.1 nM | High | |
| 2-BFI | I2 Imidazoline Receptor | Rabbit Brain | [3H]2-BFI | KD1 = 0.27 nM, KD2 = 8.97 nM | High | |
| I2 Imidazoline Receptor | - | - | Ki = 9.8 nM | High |
Functional Profile and Therapeutic Potential
Beyond their binding characteristics, the functional activities of these ligands provide insight into their potential therapeutic applications.
-
This compound is recognized as a highly selective I2 ligand. Its functional role is less characterized in comparison to BU224 and 2-BFI, but its high affinity and selectivity make it an excellent tool for target validation and competitive binding assays. Some studies suggest its involvement in the modulation of appetite.
-
BU224 is described as a high-affinity I2 imidazoline binding site allosteric modulator and is often used as a tool to investigate the functional roles of I2 receptors. It has demonstrated antinociceptive effects in various pain models and is considered a low-efficacy I2 receptor agonist.
-
2-BFI is a putative I2 agonist and has been extensively studied for its therapeutic potential. Research has shown its efficacy in attenuating neuropathic pain, reducing neuroinflammation, and exhibiting neuroprotective effects. It has also been shown to potentiate the analgesic effects of opioids.
Experimental Methodologies
The characterization of these ligands predominantly relies on radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay for I2 imidazoline receptors.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., RS 45041-190, BU224, or 2-BFI) for the I2 imidazoline receptor.
Materials:
-
Tissue homogenate or cell membranes expressing I2 imidazoline receptors.
-
Radioligand: [3H]-Idazoxan or [3H]2-BFI.
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific additives as required).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known I2 ligand like idazoxan).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled competitor is added.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Signaling Pathways and Mechanisms of Action
The signaling pathways associated with imidazoline receptors are not fully elucidated, particularly for the I2 subtype.
I1 Imidazoline Receptor Signaling Pathway
The I1 receptor is better characterized and is known to be involved in the central regulation of blood pressure. Its signaling cascade involves G-proteins and downstream effectors.
I2 Imidazoline Receptor's Association with Monoamine Oxidase
The I2 receptor's signaling mechanism is less clear. A significant body of evidence suggests that I2 binding sites are located on mitochondrial monoamine oxidase (MAO) enzymes, where they may act as allosteric modulators.
Conclusion
RS 45041-190, BU224, and 2-BFI are invaluable tools for the study of I2 imidazoline receptors. RS 45041-190 stands out for its high selectivity, making it an ideal radioligand and competitive antagonist for in vitro assays. BU224 serves as a functional tool to probe the physiological roles of I2 receptors, often acting as a low-efficacy agonist or antagonist depending on the system. 2-BFI is a widely used putative agonist with demonstrated therapeutic potential in preclinical models of pain and neuroinflammation. The choice of ligand will ultimately depend on the specific research question and experimental design. A thorough understanding of their comparative pharmacology is essential for the accurate interpretation of experimental results and for the advancement of drug discovery programs targeting the I2 imidazoline receptor.
Comparative Selectivity Profile of RS 45041-190 Hydrochloride for I2 Imidazoline Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
RS 45041-190 hydrochloride is a potent and highly selective ligand for the I2 imidazoline (B1206853) receptor, a target of growing interest in neuroscience and pharmacology. This guide provides a comparative analysis of the selectivity profile of this compound against other commonly used I2 imidazoline receptor ligands, supported by experimental data and detailed protocols.
High Affinity and Selectivity of RS 45041-190 for I2 Imidazoline Receptors
RS 45041-190 demonstrates high affinity for I2 imidazoline receptors across various species.[1] Experimental data from radioligand binding assays using [3H]-idazoxan reveal pKi values of 8.66 in rat, 9.37 in rabbit, 9.32 in dog, and 8.85 in baboon kidney tissues.[1] In stark contrast, it exhibits very low affinity for α2-adrenoceptors, with a pKi of 5.7 in rat cerebral cortex.[1] Furthermore, RS 45041-190 shows a selectivity ratio of over 1000-fold for I2 imidazoline receptors compared to other adrenergic receptors, dopamine (B1211576) receptors, 5-hydroxytryptamine (serotonin) receptors, and muscarinic receptors. While it displays moderate potency for the inhibition of monoamine oxidase A (MAO-A) with a pIC50 of 6.12, its potency for monoamine oxidase B (MAO-B) is significantly lower, with a pIC50 of 4.47.[1]
Comparison with Alternative I2 Imidazoline Receptor Ligands
To provide a comprehensive understanding of its selectivity, the binding profile of RS 45041-190 is compared with other notable I2 imidazoline receptor ligands: 2-BFI, BU224, Tracizoline, and Phenyzoline. These compounds are also recognized for their selective interaction with I2 receptors and serve as valuable tools in pharmacological research.
| Compound | I2 Imidazoline Receptor (pKi) | α2-Adrenoceptor (pKi) | Other Receptors | MAO-A (pIC50) | MAO-B (pIC50) |
| This compound | 8.66 (rat), 9.37 (rabbit) | 5.7 (rat cortex) | Low affinity for adrenergic, dopaminergic, serotonergic, and muscarinic receptors (>1000-fold selectivity) | 6.12 | 4.47 |
| 2-BFI | ~8.0 | Low affinity | Selective for I2 receptors | Moderate inhibitor | Weak inhibitor |
| BU224 | High affinity | Low affinity | Selective for I2 receptors | Not reported | Not reported |
| Tracizoline | High affinity | Low affinity | Selective for I2 receptors | Not reported | Not reported |
| Phenyzoline | High affinity | Low affinity | Selective for I2 receptors | Not reported | Not reported |
Note: Comprehensive pKi values for all alternatives across a wide receptor panel are not consistently available in the public domain. The table reflects the currently available data.
Experimental Protocols
The determination of the binding affinity of these ligands is primarily achieved through radioligand binding assays. A detailed methodology for a typical [3H]-idazoxan binding assay for I2 imidazoline receptors is provided below.
Radioligand Binding Assay for I2 Imidazoline Receptors
1. Tissue Preparation:
-
Homogenize tissue samples (e.g., rat kidney, cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a final volume of 250 µL, incubate the membrane preparation with various concentrations of the competing ligand (e.g., RS 45041-190) and a fixed concentration of the radioligand, [3H]-idazoxan.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled I2 ligand (e.g., idazoxan).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Visualizing Experimental Workflow and Receptor Selectivity
To further clarify the experimental process and the concept of receptor selectivity, the following diagrams are provided.
Caption: Workflow for a typical radioligand binding assay.
References
Comparative Efficacy of RS 45041-190 Hydrochloride in Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of RS 45041-190 hydrochloride, a high-affinity I2 imidazoline (B1206853) receptor ligand, in various preclinical models of neuropathic pain. The information is intended to assist researchers in evaluating its potential as a novel analgesic.
Overview of this compound
This compound is a selective ligand for the I2 imidazoline receptor and exhibits moderate potency in inhibiting monoamine oxidase A (MAO-A). Its analgesic properties are believed to stem from the modulation of monoaminergic neurotransmission, a key pathway in the descending control of pain.
Efficacy in Neuropathic Pain Models: A Comparative Analysis
Neuropathic pain is often assessed in animal models through behavioral tests that measure hypersensitivity to mechanical and thermal stimuli. Common models include the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models.
Table 1: Qualitative Comparison of Anti-Allodynic and Anti-Hyperalgesic Effects
| Compound | Target/Mechanism of Action | Efficacy in Neuropathic Pain Models (Qualitative) | Common Neuropathic Pain Models Used |
| This compound | I2 Imidazoline Receptor Ligand / MAO-A Inhibitor | Effective in reducing mechanical and thermal hypersensitivity.[1][2] | Inflammatory and Neuropathic Pain Models (e.g., CCI, SNL).[1][2] |
| Gabapentin | α2δ subunit of voltage-gated calcium channels | Standard first-line treatment; effective in reducing mechanical allodynia and thermal hyperalgesia. | CCI, SNL, Diabetic Neuropathy. |
| Morphine | µ-opioid receptor agonist | Potent analgesic, but efficacy in neuropathic pain can be variable and may require higher doses. Development of tolerance is a concern. | SNL, CCI, various other models. |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, a general methodology for inducing and assessing neuropathic pain in rodent models is provided below.
Chronic Constriction Injury (CCI) Model
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tightened to the point of causing a slight constriction without arresting epineural blood flow.
-
Post-Operative Care: Animals are monitored for recovery and signs of infection.
-
Drug Administration: this compound would typically be dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.
-
Testing Schedule: Baseline measurements are taken before surgery. Post-operative testing typically begins several days after surgery and continues for several weeks to assess the development and maintenance of neuropathic pain and the effects of drug treatment.
-
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation in a neuropathic pain model.
References
A Comparative Guide to the Cross-Reactivity of RS 45041-190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profile of RS 45041-190 hydrochloride, a potent I2 imidazoline (B1206853) receptor ligand, with other relevant compounds. The information presented herein is intended to assist researchers in evaluating its selectivity and potential off-target effects.
Introduction
This compound is recognized for its high affinity and selectivity for the I2 imidazoline receptor.[1][2][3] Understanding its cross-reactivity with other receptor systems is crucial for interpreting experimental results and predicting potential pharmacological effects. This guide summarizes the available quantitative data on its binding affinities and compares them with those of other I2 imidazoline receptor ligands.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (pKi or pIC50) of this compound and selected alternative I2 imidazoline receptor ligands across a range of receptors. Lower Ki values (and higher pKi/pIC50 values) indicate stronger binding affinity.
| Receptor | This compound | Idazoxan | BU224 | LSL 60101 |
| I2 Imidazoline | 8.66-9.37 (pKi)[1][2][3] | High Affinity | High Affinity | Moderate-High Affinity[4] |
| α2-Adrenoceptor | 5.7 (pKi)[2][3] | Moderate Affinity | Low Affinity | Low Affinity[4] |
| Monoamine Oxidase A (MAO-A) | 6.12 (pIC50)[1][2][3] | Not Reported | Not Reported | Not Reported |
| Monoamine Oxidase B (MAO-B) | 4.47 (pIC50)[1][2][3] | Not Reported | Not Reported | Not Reported |
| Other Adrenoceptors | Low Affinity (>1000-fold selectivity)[2][3] | Not Reported | Not Reported | Not Reported |
| Dopamine Receptors | Low Affinity (>1000-fold selectivity)[2][3] | Not Reported | Not Reported | Not Reported |
| Serotonin (5-HT) Receptors | Low Affinity (>1000-fold selectivity)[2][3] | Not Reported | Not Reported | Not Reported |
| Muscarinic Receptors | Low Affinity (>1000-fold selectivity)[2][3] | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that specific quantitative data was not found in the surveyed literature. The selectivity ratio for this compound for I2 receptors over other adrenoceptors, dopamine, 5-hydroxytryptamine, and muscarinic receptors is greater than 1000-fold.[2][3]
Signaling Pathways and Binding Selectivity
The following diagram illustrates the primary binding target of this compound and its known cross-reactivity profile.
Caption: Binding profile of this compound.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Receptor Source: Homogenates of tissues or cells expressing the receptor of interest.
-
Radioligand: A radioactively labeled ligand known to bind to the target receptor (e.g., [3H]-Idazoxan for I2 imidazoline receptors).
-
Test Compound: The compound whose binding affinity is to be measured (e.g., this compound).
-
Assay Buffer: A buffer solution appropriate for the receptor system.
-
Filtration Apparatus: A device to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
A parallel set of incubations is performed with an excess of a non-labeled ligand to determine non-specific binding.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow:
Caption: Generalized workflow for a radioligand binding assay.
Conclusion
This compound demonstrates high affinity and selectivity for I2 imidazoline receptors. Its cross-reactivity with other tested receptors, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors, is notably low, with a selectivity ratio exceeding 1000-fold.[2][3] This high degree of selectivity makes it a valuable tool for investigating the specific functions of I2 imidazoline receptors. For comprehensive studies, it is recommended to perform receptor binding screens against a broad panel of targets to fully characterize the selectivity profile of this and other investigational compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSL 60101, a selective ligand for imidazoline I2 receptors, on glial fibrillary acidic protein concentration [pubmed.ncbi.nlm.nih.gov]
Validating the I2 Receptor Binding Affinity of RS-45041-190: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS-45041-190's binding affinity for the I2 imidazoline (B1206853) receptor against other notable I2 receptor ligands. The data presented herein is supported by established experimental protocols to ensure a thorough and objective evaluation for research and drug development applications.
Introduction to RS-45041-190
RS-45041-190, chemically known as 4-chloro-2-(imidazolin-2-yl)isoindoline, is a highly selective and high-affinity ligand for I2 imidazoline receptors.[1][2] Its robust binding profile and significant selectivity over other receptors, particularly α2-adrenoceptors, make it a valuable pharmacological tool for investigating the physiological and pathological roles of I2 receptors.[1][2] This guide serves to validate its binding characteristics by comparing it with other well-known I2 ligands.
Comparative Binding Affinity Data
The binding affinity of a ligand is a critical measure of its potency and potential for specific therapeutic action. The following table summarizes the binding affinities (expressed as pKi or Ki) of RS-45041-190 and other reference compounds at the I2 imidazoline receptor and the α2-adrenoceptor. A higher pKi value or a lower Ki value indicates a higher binding affinity. The selectivity ratio highlights the compound's preference for the I2 receptor over the α2-adrenoceptor.
| Compound | I2 Receptor Affinity | α2-Adrenoceptor Affinity | I2/α2 Selectivity Ratio | Species/Tissue |
| RS-45041-190 | pKi = 8.66 (Ki ≈ 2.2 nM) | pKi = 5.7 (Ki ≈ 2000 nM) | ~909 | Rat Kidney / Cortex[1][2] |
| pKi = 9.37 (Ki ≈ 0.43 nM) | - | - | Rabbit Kidney[1][2] | |
| Idazoxan | pIC50 = 7.85 (Ki ≈ 14 nM) | Ki ≈ 30-50 nM | Low (~2-3) | Rat Kidney / Brain[3][4] |
| Cirazoline | pIC50 = 8.16 (Ki ≈ 6.9 nM) | Ki ≈ 307 nM | ~44 | Rat Kidney / Brain[3][4] |
| 2-BFI | Ki = 1.3 nM | Ki = 3730 nM | 2873 | Rabbit Brain[5] |
| BU224 | High Affinity | Low Affinity | >1000 | N/A[6] |
Note: Ki values are approximated from pKi/pIC50 where necessary for comparison (Ki = 10^(-pKi)). Direct comparison should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., RS-45041-190) for the I2 imidazoline receptor by measuring its ability to displace a specific radioligand (e.g., [3H]-Idazoxan or [3H]-RS-45041-190).
Materials:
-
Radioligand: [3H]-Idazoxan or [3H]-RS-45041-190.
-
Membrane Preparation: Homogenized tissue rich in I2 receptors (e.g., rat or rabbit kidney cortex).
-
Test Compounds: RS-45041-190 and other competing ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Agent: A high concentration of a known I2 ligand (e.g., 10 µM cirazoline) to determine non-specific binding.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize tissue (e.g., rabbit kidney cortex) in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Membrane preparation, assay buffer, and radioligand.
-
Non-specific Binding: Membrane preparation, assay buffer, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM cirazoline).
-
Competitive Binding: Membrane preparation, assay buffer, radioligand, and varying concentrations of the test compound (e.g., RS-45041-190).
-
-
To prevent binding to α2-adrenoceptors, adrenaline (e.g., 10 µM) is often included in the incubation mixture.
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of RS-45041-190.
References
- 1. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ligands selective for central I2-imidazoline binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of I2 Imidazoline Ligands in Functional Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of I2 imidazoline (B1206853) ligands based on their performance in key functional assays. The following sections detail their binding affinities, functional activities, and efficacy in preclinical models, supported by experimental data and detailed methodologies.
Introduction to I2 Imidazoline Receptors
Imidazoline receptors are a class of non-adrenergic binding sites, with the I2 subtype being of significant interest for its potential therapeutic applications in pain, neurodegenerative diseases, and psychiatric disorders.[1][2] Unlike typical G-protein coupled receptors, I2 imidazoline binding sites are located on the outer mitochondrial membrane and are associated with several proteins, including monoamine oxidases (MAO-A and MAO-B) and creatine (B1669601) kinase.[3] The precise signaling mechanisms of I2 receptors remain largely uncharacterized, making the functional assessment of their ligands crucial for understanding their pharmacological effects.[4] This guide focuses on a comparative analysis of prominent I2 imidazoline ligands, providing a quantitative and methodological resource for researchers in the field.
Comparative Binding Affinity and Selectivity
The affinity of a ligand for the I2 imidazoline receptor and its selectivity over other receptors, particularly the α2-adrenoceptor, are critical determinants of its pharmacological profile. Radioligand binding assays are the primary method used to determine these parameters.
Table 1: Comparative Binding Affinities (Ki) of I2 Imidazoline Ligands
| Ligand | I2 Imidazoline Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (α2/I2) | Reference |
| Idazoxan | 0.8 - 4.5 | 3.5 - 10 | ~1-2 | [5] |
| 2-BFI | 1.3 - 4.2 | >10,000 | >2500 | [5] |
| BU224 | 0.8 | 1,200 | 1500 | [5] |
| CR4056 | 596 (IC50) | >10,000 | >16 | [6][7] |
| Tracizoline | 0.18 | 1,400 | 7778 | [5] |
| Benazoline | 0.085 | 1,585 | 18647 | [5] |
| Cirazoline | 1.5 | 307 | 205 | [5] |
| Naphazoline | 4.0 | 40 | 10 | [5] |
| Clonidine | 30 | 1.5 | 0.05 | [5] |
| Phenyzoline | 2.5 | >10,000 | >4000 | [8] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used).
Functional Activity: Monoamine Oxidase (MAO) Inhibition
A key functional aspect of many I2 imidazoline ligands is their ability to inhibit monoamine oxidases, which are involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.
Table 2: Comparative MAO Inhibition (IC50) by I2 Imidazoline Ligands
| Ligand | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference |
| CR4056 | 358 | >10,000 | [6][7] |
| 2-BFI | 28 | 1,500 | [5] |
| BU224 | >10,000 | >10,000 | [5] |
Preclinical Efficacy in Pain Models
The analgesic potential of I2 imidazoline ligands is a major area of investigation. Their efficacy is typically assessed in rodent models of inflammatory and neuropathic pain.
Table 3: Comparative Analgesic Efficacy (ED50) of I2 Imidazoline Ligands in Rodent Pain Models
| Ligand | Pain Model | Route of Administration | ED50 (mg/kg) | Reference |
| CR4056 | CFA-induced inflammatory pain (rat) | Oral | 5.8 | [6][7] |
| Capsaicin-induced neurogenic pain (rat) | Oral | 4.1 | [6][7] | |
| 2-BFI | CFA-induced inflammatory pain (rat) | Intraperitoneal | 6.48 | [8] |
| Phenyzoline | CFA-induced inflammatory pain (rat) | Intraperitoneal | 32.73 | [8] |
Neuroprotective Effects
Several I2 imidazoline ligands have demonstrated neuroprotective properties in various in vitro and in vivo models. This is often attributed to their ability to modulate apoptotic pathways and reduce neuroinflammation.
Table 4: Summary of Neuroprotective Effects of I2 Imidazoline Ligands
| Ligand | Model | Key Findings | Reference |
| 2-BFI | Rat model of transient cerebral ischemia | Reduces infarct volume and neurological deficits. | [3] |
| BU224 | 5xFAD mouse model of Alzheimer's disease | Reverses memory impairments. | [5] |
| CR4056 | 5xFAD mouse model of Alzheimer's disease | Improves recognition memory and reduces neuroinflammation. | [5] |
| New Imidazoline Ligand [I] | SH-SY5Y cells (6-OHDA-induced damage) | Significant neuroprotective effect. | [5] |
Experimental Protocols
Radioligand Binding Assay for I2 Imidazoline Receptors
-
Tissue Preparation: Whole brain or specific brain regions (e.g., cerebral cortex) from rats or rabbits are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in fresh buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific I2 radioligand, such as [³H]2-BFI or [³H]idazoxan, at a fixed concentration.
-
Competition Assay: To determine the binding affinity (Ki) of a test ligand, the incubation is performed in the presence of varying concentrations of the unlabeled test ligand.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.
-
Assay Principle: The assay measures the enzymatic activity of MAO by detecting the production of hydrogen peroxide, a byproduct of monoamine oxidation. This is often achieved using a fluorometric probe that reacts with hydrogen peroxide to generate a fluorescent signal.
-
Inhibition Assay: The MAO enzyme is pre-incubated with various concentrations of the test I2 imidazoline ligand.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).
-
Detection: The fluorescence is measured over time using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the ligand that causes 50% inhibition of MAO activity, is calculated from the dose-response curve.
In Vivo Analgesia Assessment: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat induces a localized and persistent inflammation, leading to thermal and mechanical hyperalgesia.
-
Drug Administration: The test I2 imidazoline ligand is administered via a specific route (e.g., oral, intraperitoneal) at various doses.
-
Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Data Analysis: The dose of the ligand that produces a 50% reversal of the hyperalgesia (ED50) is determined from the dose-response curve.
Visualizations
References
- 1. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: target for new analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazoline I2 receptor ligand disclosed | BioWorld [bioworld.com]
- 6. Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-hyperalgesic effects of imidazoline I2 receptor ligands in a rat model of inflammatory pain: interactions with oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: RS 45041-190 Hydrochloride vs. Clonidine at I2 Imidazoline Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of RS 45041-190 hydrochloride and clonidine (B47849), focusing on their interactions with I2 imidazoline (B1206853) receptors. The information presented is collated from various experimental studies to aid in the understanding of their distinct pharmacological profiles.
Introduction
Imidazoline receptors are a class of non-adrenergic receptors that are involved in a variety of physiological processes. The I2 subtype, in particular, has garnered significant interest as a potential therapeutic target for neurological disorders such as pain and stroke.[1] This guide compares a highly selective I2 ligand, this compound, with the classic, non-selective imidazoline agent, clonidine.
This compound is recognized for its high affinity and selectivity for I2 imidazoline receptors, making it a critical tool for elucidating the receptor's function.[2][3] In contrast, clonidine is a well-established antihypertensive drug that acts as an agonist at α2-adrenergic receptors and I1 imidazoline receptors, with a lower affinity for the I2 subtype.[4][5][6] Understanding the differences in their binding, function, and signaling at I2 receptors is crucial for the development of novel therapeutics with improved specificity and reduced side effects.
Quantitative Data Comparison
The following tables summarize the binding affinities of this compound and clonidine for I2 imidazoline receptors and other relevant receptors. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Binding Affinity (pKi) of this compound at I2 Imidazoline Receptors
| Species | Tissue | Radioligand | pKi (mean ± SEM) | Reference |
| Rat | Kidney | [3H]-Idazoxan | 8.66 ± 0.09 | [3] |
| Rabbit | Kidney | [3H]-Idazoxan | 9.37 ± 0.07 | [3] |
| Dog | Kidney | [3H]-Idazoxan | 9.32 ± 0.18 | [3] |
| Baboon | Kidney | [3H]-Idazoxan | 8.85 ± 0.12 | [3] |
Table 2: Comparative Binding Affinities (pKi) of this compound and Clonidine at Various Receptors
| Compound | Receptor | Species | Tissue | pKi (or pIC50) | Reference |
| RS 45041-190 HCl | I2 Imidazoline | Rat | Kidney | 8.66 | [3] |
| α2-Adrenoceptor | Rat | Cerebral Cortex | 5.7 | [3] | |
| MAO-A (inhibition) | In vitro | 6.12 (pIC50) | [3] | ||
| MAO-B (inhibition) | In vitro | 4.47 (pIC50) | [3] | ||
| Clonidine | I2 Imidazoline | Human/Rat | Brain | Lower affinity | [4][7] |
| I1 Imidazoline | Bovine | Adrenal Medulla | High affinity | [8] | |
| α2-Adrenoceptor | Various | High affinity | [6] |
Note: A specific Ki value for clonidine at I2 receptors from a direct comparative study with RS 45041-190 was not available in the reviewed literature. However, it is consistently reported to have substantially lower affinity for I2 sites compared to I1 and α2-adrenergic receptors.[4]
Experimental Protocols
Radioligand Binding Assay for I2 Imidazoline Receptors
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of compounds for I2 imidazoline receptors.[2][3]
Objective: To determine the inhibition constant (Ki) of test compounds (this compound and clonidine) for the I2 imidazoline receptor.
Materials:
-
Radioligand: [3H]-Idazoxan or [3H]-RS-45041-190.
-
Tissue Preparation: Membranes from tissues known to express I2 receptors (e.g., rat or rabbit kidney, brain cortex).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Competitor Ligands: Test compounds (RS 45041-190, clonidine) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known I2 ligand (e.g., cirazoline (B1222771) or unlabeled idazoxan).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of approximately 200-400 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of competitor ligand at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
// Invisible edges for layout edge [style=invis]; tissue -> incubation; filtration -> ic50; } .dot Caption: Workflow for Radioligand Binding Assay.
Signaling Pathways
The signaling pathway for I2 imidazoline receptors is not as well-defined as for many G-protein coupled receptors. However, a significant body of evidence points to an association with monoamine oxidases (MAO-A and MAO-B), where the I2 binding site is considered an allosteric modulatory site on these enzymes.[4][8][9]
Binding of ligands to the I2 site can modulate MAO activity, which in turn affects the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This modulation of neurotransmitter levels is thought to be a key mechanism through which I2 ligands exert their pharmacological effects, such as analgesia.[10]
Clonidine's interaction with imidazoline receptors has been shown to potentially involve an increase in intracellular calcium, a mechanism distinct from classical G-protein coupled second messenger systems.[11] However, this has not been specifically and definitively linked to the I2 subtype. The functional consequence of clonidine's binding to I2 receptors remains an area of active investigation.
Comparison of Performance
This compound:
-
Selectivity and Affinity: The primary advantage of RS 45041-190 is its high affinity and remarkable selectivity for the I2 imidazoline receptor over α2-adrenoceptors and other receptor types.[3] This makes it an invaluable research tool for isolating and studying the specific functions of I2 receptors without the confounding effects of α2-adrenergic activation.
-
Functional Activity: The functional role of RS 45041-190 as either an agonist or antagonist at I2 receptors is not yet definitively established.[3] Some studies suggest it may have antagonist-like properties in certain assays, while its hyperphagic effect could imply agonism, though this requires further investigation.[3]
-
In Vivo Effects: In vivo studies have shown that RS 45041-190 has minimal effects on blood pressure and heart rate, which is consistent with its low affinity for α2-adrenoceptors and I1 imidazoline receptors.[3]
Clonidine:
-
Selectivity and Affinity: Clonidine is a non-selective ligand, exhibiting high affinity for α2-adrenoceptors and I1 imidazoline receptors, and significantly lower affinity for I2 receptors.[4][6] Its pharmacological effects are a composite of its actions at these different receptor types.
-
Functional Activity: Clonidine is a known agonist at α2-adrenoceptors and I1 imidazoline receptors, which mediates its antihypertensive effects.[6][12] Its functional activity at I2 receptors is less clear and likely of lower physiological relevance under normal therapeutic doses due to its lower affinity.
-
In Vivo Effects: The in vivo effects of clonidine, such as hypotension and sedation, are primarily attributed to its action on central α2-adrenoceptors and I1 imidazoline receptors.[12] Any contribution from its interaction with I2 receptors is difficult to dissect from these dominant effects.
Conclusion
This compound and clonidine represent two extremes in the study of I2 imidazoline receptors. RS 45041-190 is a highly selective and high-affinity tool compound that is essential for the specific investigation of I2 receptor pharmacology. Its lack of significant α2-adrenergic activity allows for a clearer understanding of the physiological roles of I2 receptors. Clonidine, while a clinically important drug, is non-selective, and its interactions with I2 receptors are of lower affinity and are overshadowed by its potent effects at α2-adrenergic and I1 imidazoline receptors.
For researchers aiming to specifically probe the function and signaling of I2 imidazoline receptors, this compound is the superior tool. For those studying the broader effects of non-selective imidazoline ligands or the clinical pharmacology of clonidine, understanding its modest affinity for I2 receptors may provide insights into some of its more nuanced effects or side-effect profile. Future research with selective agonists and antagonists for I2 receptors will be crucial to fully unravel their therapeutic potential.
References
- 1. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of clonidine and other imidazole-receptor binding agents on second messenger systems and calcium influx in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of RS 45041-190 Hydrochloride, a Selective I2 Imidazoline Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of RS 45041-190 hydrochloride, a high-affinity and selective ligand for the I2 imidazoline (B1206853) receptor. Its performance is evaluated alongside other notable I2 imidazoline receptor ligands, supported by experimental data to inform preclinical research and drug development efforts in areas such as chronic pain and neuroprotection.
Introduction to this compound and I2 Imidazoline Receptors
This compound is a potent and selective research compound that targets I2 imidazoline receptors. These receptors are increasingly recognized as a novel therapeutic target for a range of pathological conditions, most notably chronic pain.[1] The primary mechanism of action for I2 receptor ligands is believed to be the allosteric modulation of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[2] By inhibiting MAO, these ligands can increase the levels of monoamines such as serotonin (B10506) and norepinephrine (B1679862) in the central nervous system, contributing to their analgesic effects. This guide will delve into the available in vitro and in vivo data for this compound and compare it with other key I2 ligands: 2-(2-benzofuranyl)-2-imidazoline (2-BFI), 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline (BU224), and CR4056.
In Vitro Activity Comparison
The initial characterization of any potential therapeutic agent begins with an assessment of its in vitro activity. For I2 imidazoline receptor ligands, key parameters include binding affinity (Ki or pKi) for the I2 receptor and inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
| Compound | I2 Receptor Affinity (pKi) | MAO-A Inhibition (pIC50) | MAO-B Inhibition (pIC50) | Species | Reference |
| This compound | 8.66 | 6.12 | 4.47 | Rat (kidney) | [3] |
| 2-BFI | High Affinity (qualitative) | Potent Inhibitor (qualitative) | Potent Inhibitor (qualitative) | Not Specified | [2] |
| BU224 | High Affinity (qualitative) | Moderate Inhibitor (qualitative) | Moderate Inhibitor (qualitative) | Not Specified | [2][4] |
| CR4056 | Moderate Affinity (IC50 = 596 nM) | Not Specified | Not Specified | Not Specified | [4] |
Note: Quantitative, directly comparable pKi and pIC50 values for all listed alternatives were not consistently available in the searched literature. The table reflects the available data.
In Vivo Activity Comparison
In vivo studies are crucial for understanding the therapeutic potential of a compound. For I2 imidazoline receptor ligands, efficacy is often evaluated in animal models of inflammatory and neuropathic pain.
| Compound | In Vivo Model | Efficacy | Route of Administration | Reference |
| This compound | Carrageenan-induced thermal and mechanical hyperalgesia | Significant antinociceptive effect | Intraperitoneal (i.p.) | [5] |
| 2-BFI | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Dose-dependent reduction in mechanical and thermal hyperalgesia | Not Specified | [6] |
| BU224 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Dose-dependent reduction in mechanical and thermal hyperalgesia | Not Specified | [6] |
| CR4056 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | ED50 = 5.8 mg/kg | Oral (p.o.) | |
| CR4056 | Capsaicin-induced neurogenic/inflammatory pain | ED50 = 4.1 mg/kg | Oral (p.o.) |
Note: While this compound has demonstrated efficacy in vivo, specific ED50 values from the searched literature are not available, limiting a direct quantitative comparison with compounds like CR4056.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are critical for its development. Below is a representative pharmacokinetic profile for a novel I2 imidazoline receptor ligand, providing an insight into the potential characteristics of this class of compounds.
| Parameter | Value | Species | Route of Administration | Reference |
| Novel I2 Ligand [I] | [7] | |||
| Cmax (plasma) | 2.61 µg/mL | Mouse | Oral (30 mg/kg) | [7] |
| tmax (brain) | 15 min | Mouse | Oral (30 mg/kg) | [7] |
| Terminal elimination half-life (plasma) | 176 min | Mouse | Oral (30 mg/kg) | [7] |
Note: Specific pharmacokinetic data for this compound was not available in the searched literature.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathway of I2 imidazoline receptor ligands.
Caption: General experimental workflow for evaluating I2 imidazoline ligands.
Experimental Protocols
Radioligand Binding Assay for I2 Imidazoline Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to the I2 imidazoline receptor.
-
Tissue Preparation: Homogenize tissue known to express I2 receptors (e.g., rat kidney or brain) in a suitable buffer (e.g., Tris-HCl).
-
Centrifugation: Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and recentrifugation to remove endogenous substances.
-
Incubation: Resuspend the final membrane pellet in the assay buffer. In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled I2 ligand (e.g., [³H]-idazoxan) and varying concentrations of the test compound (e.g., this compound).
-
Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8][9][10]
Von Frey Test for Mechanical Allodynia in Rats
This protocol outlines the assessment of mechanical sensitivity, a measure of pain, in rodent models.
-
Acclimation: Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Begin with a filament below the expected threshold and continue with filaments of increasing force.
-
Response Observation: A positive response is a sharp withdrawal of the paw. The filament is held for a few seconds in each application.
-
Threshold Determination: The mechanical withdrawal threshold is defined as the lowest force of the von Frey filament that elicits a paw withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.
-
Data Collection: Record the force in grams that elicits the withdrawal response. A decrease in the withdrawal threshold in a pain model compared to baseline indicates hyperalgesia or allodynia.[11][12][13][14]
Conclusion
This compound is a valuable research tool with high in vitro affinity and selectivity for the I2 imidazoline receptor. The available in vivo data, although qualitative, supports its potential as an analgesic agent in models of inflammatory pain. For a more definitive in vitro-in vivo correlation, further studies to determine its in vivo potency (e.g., ED50) and pharmacokinetic profile are warranted. Comparison with other I2 ligands like CR4056, which has progressed to clinical trials, highlights the therapeutic potential of this target class. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel I2 imidazoline receptor modulators.
References
- 1. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The imidazoline I2-site ligands BU 224 and 2-BFI inhibit MAO-A and MAO-B activities, hydrogen peroxide production, and lipolysis in rodent and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of intracellular Ca2+ signaling in the antinociceptive and discriminative stimulus effects of the imidazoline I2 receptor agonist 2-BFI in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazoline I2 receptor ligand disclosed | BioWorld [bioworld.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. protocols.io [protocols.io]
- 13. von Frey testing [bio-protocol.org]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
Comparative Analysis of RS 45041-190 Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of RS 45041-190 hydrochloride, a high-affinity I2 imidazoline (B1206853) receptor ligand. The following sections detail its performance against other common I2 ligands, outline key experimental protocols, and visualize associated signaling pathways and workflows.
Quantitative Comparison of I2 Imidazoline Receptor Ligands
The binding affinity (pKi) and inhibitory potency (pIC50) are crucial parameters for evaluating the effectiveness and selectivity of a receptor ligand. The data presented below has been compiled from various in vitro studies.
| Compound | Binding Affinity (pKi) for I2 Imidazoline Receptors | Inhibitory Potency (pIC50) for MAO-A | Inhibitory Potency (pIC50) for MAO-B | Species/Tissue Source |
| This compound | 8.66 ± 0.09 | 6.12 | 4.47 | Rat Kidney[2][3] |
| 9.37 ± 0.07 | Rabbit Kidney[2][3] | |||
| 9.32 ± 0.18 | Dog Kidney[2][3] | |||
| 8.85 ± 0.12 | Baboon Kidney[2][3] | |||
| Idazoxan | 7.85 ± 0.03 (pIC50) | Rat Kidney[1] | ||
| Cirazoline | 8.16 ± 0.05 (pIC50) | Rat Kidney[1] | ||
| 2-BFI | High Affinity (Agonist) | General[4] | ||
| BU224 | High Affinity | General[5] | ||
| Phenyzoline | High Affinity (pKi = 8.60) | Rabbit Kidney[6] | ||
| CR4056 | Moderate Affinity (IC50 = 596 nM) | Rat Whole Brain[7] |
Note: The table summarizes data from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The lack of standardized reporting on experimental variability and reproducibility across different studies is a limitation in the field.
Experimental Protocols
A fundamental technique for characterizing the binding of ligands like this compound to the I2 imidazoline receptor is the radioligand binding assay.
Radioligand Binding Assay for I2 Imidazoline Receptors
This protocol provides a generalized workflow for a competitive binding assay using a radiolabeled ligand, such as [3H]-idazoxan or [3H]-RS-45041-190.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the I2 imidazoline receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue homogenate containing I2 imidazoline receptors (e.g., from rat or rabbit kidney).
-
Radiolabeled ligand (e.g., [3H]-idazoxan or [3H]-RS-45041-190).
-
Unlabeled test compound (e.g., this compound) and reference compounds.
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., kidney) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the putative signaling pathway of the I2 imidazoline receptor and a typical experimental workflow for its characterization.
Caption: Putative signaling pathway of the I2 imidazoline receptor.
Caption: General workflow for a radioligand binding assay.
References
- 1. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imidazoline Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RS 45041-190 Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of RS 45041-190 hydrochloride (CAS No. 204274-74-8), a high-affinity I2 imidazoline (B1206853) receptor ligand. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on general best practices for the disposal of pharmacologically active, chlorinated heterocyclic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity and ecotoxicity data, this compound should be handled as a potentially hazardous substance. Appropriate personal protective equipment (PPE) should be worn at all times when handling the compound in its pure form or in solution.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Disposal Procedures for Unused or Waste this compound
Unused or waste this compound, including contaminated solutions and materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other waste streams to avoid incompatible chemical reactions.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and chemically compatible container.
-
Collect liquid waste in a designated, leak-proof, and sealed container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture (e.g., solvents).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste disposal.
Decontamination and Disposal of Contaminated Materials
All labware, surfaces, and disposable materials that come into contact with this compound must be properly decontaminated or disposed of as hazardous waste.
-
Reusable Glassware: Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by a thorough wash with soap and water. Collect the initial rinsate as hazardous waste.
-
Disposable Items: Items such as pipette tips, tubes, and paper towels that are contaminated with this compound should be collected in a designated hazardous waste container.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand), collect it in a sealed container, and dispose of it as hazardous waste. Decontaminate the spill area with a suitable solvent and then wash with soap and water.
Quantitative Data Summary
No specific quantitative data on the toxicity or environmental hazards of this compound was found during the literature search. As a precautionary measure, it should be treated as a compound with unknown but potentially significant hazards.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: Essential Safety and Handling Protocols for RS 45041-190 Hydrochloride
Personal Protective Equipment (PPE): Your First Line of Defense
When handling RS 45041-190 hydrochloride, a proactive approach to personal safety is paramount. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications and Usage |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and change them frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against spills and contamination of personal clothing. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |
Operational Plan: Step-by-Step Handling and Experimental Workflow
A systematic approach to handling this compound is crucial for both experimental success and personnel safety. The following workflow diagram, generated using the DOT language, outlines the key stages of handling this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound
Experimental Protocol: A Guideline for Safe Usage
The following is a generalized, step-by-step protocol for the safe handling and use of this compound in a laboratory setting.
-
Preparation and Precaution:
-
Before beginning any work, ensure that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, inside the fume hood.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the fume hood.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately.
-
-
Solution Preparation:
-
Add the weighed powder to the appropriate solvent in a suitable container.
-
Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator, ensuring the container is properly sealed.
-
-
Experimental Procedure:
-
Conduct all experimental steps involving the compound or its solutions within the fume hood.
-
Use appropriate glassware and equipment to prevent spills and splashes.
-
-
Post-Experiment Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound. Use a suitable deactivating agent if one is known, followed by a thorough rinse with an appropriate solvent and then water.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step. All waste generated should be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Solutions | Collect in a labeled, sealed, and compatible container for hazardous liquid waste. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated, sealed bag for solid hazardous waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
